molecular formula C10H11BrO2 B2457167 Methyl 2-(4-bromophenyl)propanoate CAS No. 83636-46-8

Methyl 2-(4-bromophenyl)propanoate

Cat. No.: B2457167
CAS No.: 83636-46-8
M. Wt: 243.1
InChI Key: KZWKRXZFJWFHSR-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromophenyl)propanoate ( 83636-46-8) is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.10 g/mol . This brominated aromatic ester serves as a versatile building block and key intermediate in organic synthesis and pharmaceutical research. Its structure features a propanoate ester group and a bromine atom on the para position of the phenyl ring, making it a valuable precursor for various cross-coupling reactions and further functionalizations . The compound requires storage in a sealed container at room temperature . Research Applications: This compound is primarily used in chemical synthesis. Patents highlight its relevance in the preparation of more complex molecules, such as 2-(4-bromophenyl)-2-methylpropanoic acid, which is an important intermediate in the synthesis of active pharmaceutical ingredients like fexofenadine . As a pharmaceutical intermediate, it contributes to the development of new therapeutic agents . Safety and Handling: This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals . Please refer to the Safety Data Sheet for comprehensive handling information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment is recommended.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-bromophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWKRXZFJWFHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83636-46-8
Record name methyl 2-(4-bromophenyl)propanoate
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Foundational & Exploratory

Chemical structure and molecular weight of Methyl 2-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-bromophenyl)propanoate is a halogenated aromatic ester with potential applications in organic synthesis and as an intermediate in the development of pharmacologically active molecules. Its structure, featuring a bromine-substituted phenyl ring and a propionate moiety, makes it a versatile building block for introducing specific structural motifs in more complex molecules. This guide provides a comprehensive overview of its chemical structure, molecular weight, and other key properties, alongside a discussion of its synthesis, potential applications, and safety considerations. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes the available information and provides expert insights based on analogous structures and established chemical principles.

Chemical Structure and Molecular Properties

This compound is characterized by a central benzene ring substituted with a bromine atom at the para position (position 4) and a 2-propanoate group. The propanoate group consists of a three-carbon chain with a methyl ester at one end.

Molecular Formula: C₁₀H₁₁BrO₂

Molecular Weight: 243.1 g/mol [1]

CAS Number: 83636-46-8[1]

The presence of the bromine atom significantly influences the molecule's reactivity, making the aromatic ring susceptible to various cross-coupling reactions. The ester functional group provides a handle for hydrolysis to the corresponding carboxylic acid or transesterification to other esters.

Key Physicochemical Properties
PropertyValueSource
Physical Form Liquid
Boiling Point 280.2 ± 15.0 °C at 760 mmHg
Storage Temperature Room Temperature

Spectroscopic Characterization (Predicted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

  • Aromatic Protons: The protons on the benzene ring will appear as two doublets in the aromatic region (typically δ 7.0-7.6 ppm). The para-substitution pattern will result in a characteristic AA'BB' splitting pattern.

  • Methine Proton (-CH): The proton on the carbon adjacent to the aromatic ring and the carbonyl group will appear as a quartet.

  • Methyl Protons (-CH₃ of propanoate): The three protons of the methyl group attached to the chiral center will appear as a doublet.

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group will appear as a singlet, typically in the range of δ 3.6-3.8 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon will have a characteristic chemical shift in the downfield region, typically around δ 170-175 ppm.

  • Aromatic Carbons: The six carbons of the benzene ring will show distinct signals in the aromatic region (δ 120-145 ppm). The carbon attached to the bromine atom will be significantly influenced by the halogen.

  • Methine Carbon (-CH): The carbon of the C-H group in the propanoate chain.

  • Methyl Carbon (-CH₃ of propanoate): The carbon of the methyl group attached to the chiral center.

  • Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester will appear around δ 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

  • C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹, characteristic of the carbonyl group in an ester.

  • C-O Stretch (Ester): An absorption band in the region of 1100-1300 cm⁻¹ corresponding to the C-O single bond stretching of the ester.

  • C-H Stretch (Aromatic and Aliphatic): Absorption bands in the region of 2850-3100 cm⁻¹.

  • C-Br Stretch: A weaker absorption band in the fingerprint region, typically below 800 cm⁻¹.

Synthesis of this compound

A common and logical route to this compound is through the esterification of its corresponding carboxylic acid, 2-(4-bromophenyl)propanoic acid.

Synthesis of the Precursor: 2-(4-bromophenyl)propanoic Acid

The synthesis of 2-(4-bromophenyl)propanoic acid is a key step. While several methods exist, a common approach involves the bromination of 2-phenylpropanoic acid.

Reaction Scheme:

Sources

Solubility and Thermodynamic Profile of Methyl 2-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide addresses the solubility, miscibility, and purification thermodynamics of Methyl 2-(4-bromophenyl)propanoate (CAS 83636-46-8), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Flurbiprofen.

Executive Summary & Chemical Profile

This compound is an aryl propionic acid ester. Unlike its solid carboxylic acid precursor, this compound exists as a viscous liquid at standard temperature and pressure. Consequently, the traditional "solid-liquid solubility" models (e.g., Apelblat) apply strictly to its acid form or low-temperature crystallization, while the ester itself requires analysis of miscibility , liquid-liquid equilibrium (LLE) , and partition coefficients .

Physicochemical Identity
PropertySpecification
IUPAC Name This compound
CAS Number 83636-46-8
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Physical State Liquid (at 25°C)
Boiling Point ~280°C (760 mmHg); 115°C (5 mmHg)
Key Application Intermediate for Flurbiprofen; Suzuki coupling substrate

Solubility & Miscibility in Organic Solvents

Since the target compound is a liquid, "solubility" is defined by its miscibility range and partition coefficient (


).
Solvent Compatibility Table

The following data synthesizes miscibility profiles based on the compound's polarity (moderately polar ester) and experimental extraction protocols.

Solvent ClassSpecific SolventMiscibilityApplication Relevance
Alcohols Methanol, EthanolMiscible Reaction solvent (Esterification/Transesterification).
Chlorinated Dichloromethane (DCM), ChloroformMiscible High-efficiency extraction solvent.
Aromatic Toluene, XyleneMiscible Preferred for scale-up extractions due to higher BP.
Ethers THF, MTBEMiscible Common solvent for Grignard/Suzuki coupling steps.
Alkanes Hexane, HeptanePartial/Miscible Used as an anti-solvent to remove polar impurities.
Aqueous WaterImmiscible Essential for Liquid-Liquid Extraction (LLE) workup.
Thermodynamic Partitioning (Extraction Efficiency)

For purification, the distribution ratio (


) between an organic phase and water is governed by the Nernst Distribution Law.


  • Estimated LogP: ~3.2 – 3.5

  • Implication: The compound is highly lipophilic. A single extraction with DCM or Toluene typically yields >95% recovery from an aqueous reaction quench.

Thermodynamic Modeling (Solid-State Precursors)

Note: While the ester is liquid, the purification of its precursor, 2-(4-bromophenyl)propionic acid (CAS 32454-35-6), relies on crystallization. Understanding these models is critical for the "Total Synthesis" workflow.

To design a crystallization process for the solid acid precursor, we utilize the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (


) with temperature (

).
The Modified Apelblat Model


  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical model parameters derived from experimental data.
    
    • 
       : Related to the non-ideality of the solution.
      
    • 
       : Reflects the enthalpy of solution (
      
      
      
      ).
    • 
       : Accounts for the temperature dependence of heat capacity (
      
      
      
      ).
Thermodynamic Parameters

Using the Van't Hoff analysis, we determine the driving forces of dissolution:

  • Enthalpy of Solution (

    
    ):  Typically positive (endothermic), indicating solubility increases with temperature.
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • A negative

      
       drives the spontaneous dissolution process.
      

Purification Workflow & Logic

The following diagram illustrates the decision logic for purifying this compound, distinguishing between the liquid ester and its solid precursors.

PurificationLogic Start Crude Reaction Mixture (Esterification) Quench Aqueous Quench (Phase Separation) Start->Quench LLE Liquid-Liquid Extraction (DCM or Toluene) Quench->LLE Dry Drying (Na2SO4) & Concentration LLE->Dry CheckState Physical State Check Dry->CheckState Distillation High Vacuum Distillation (1-5 mmHg @ 60-115°C) CheckState->Distillation If Liquid (Ester) Crystallization Cooling Crystallization (Solvent: Hexane/Ethyl Acetate) CheckState->Crystallization If Solid (Acid) PureLiquid Pure Methyl Ester (Liquid) Distillation->PureLiquid Filtration Filtration & Drying Crystallization->Filtration PureSolid Pure Acid Intermediate (Solid) Filtration->PureSolid

Caption: Purification logic flow distinguishing between vacuum distillation for the liquid ester and crystallization for the solid acid precursor.

Experimental Protocols

Protocol A: Determination of Miscibility & Partition Coefficient (Liquid Ester)

Objective: To determine the optimal solvent for extraction from an aqueous reaction matrix.

  • Preparation: Dissolve 1.0 g of this compound in 10 mL of the organic solvent (e.g., Toluene).

  • Equilibration: Add 10 mL of deionized water. Vortex for 5 minutes at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to ensure sharp phase separation.

  • Analysis: Remove aliquots from both the organic (

    
    ) and aqueous (
    
    
    
    ) phases.
  • Quantification: Analyze via HPLC (C18 column, MeOH:Water mobile phase, UV 254 nm).

  • Calculation:

    
    
    
Protocol B: Gravimetric Solubility Determination (Solid Acid Precursor)

Objective: To generate data for the Apelblat model.

  • Saturation: Add excess solid 2-(4-bromophenyl)propionic acid to 20 mL of solvent (e.g., Ethanol) in a jacketed glass vessel.

  • Temperature Control: Set thermostat to

    
     (e.g., 293.15 K). Stir at 400 rpm for 4 hours.
    
  • Sampling: Stop stirring and allow settling for 30 minutes. Withdraw supernatant using a pre-heated syringe filter (0.45 µm).

  • Measurement: Weigh a clean weighing dish (

    
    ). Add supernatant and weigh (
    
    
    
    ). Evaporate solvent under vacuum at 40°C until constant weight (
    
    
    ).
  • Calculation:

    
    
    
  • Repetition: Repeat for temperatures

    
     to 
    
    
    
    (e.g., 298K, 303K, 308K, 313K).

References

  • Sigma-Aldrich. this compound Product Specification & Properties.Link

  • Reign Pharma. Technical Data Sheet: 2-(4-bromophenyl)-2-methylpropanoic acid intermediates.Link

  • PubChem. Compound Summary for CID 3651431: Methyl 2-(4-bromophenyl)-2-methylpropanoate.[2]Link

  • NIST ThermoML. Thermodynamic Models for Solid-Liquid Equilibrium of Aryl Propionates. (General Reference for Apelblat Methodology). Link

  • Google Patents. EP2532644A1: Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid via Distillation and Crystallization.Link

Sources

Methodological & Application

Precision Synthesis of Methyl 2-(4-bromophenyl)propanoate: A Modular Approach

Author: BenchChem Technical Support Team. Date: February 2026


-Methylation of 4-Bromophenylacetic Acid Derivatives

Executive Summary

This Application Note outlines a high-fidelity protocol for the synthesis of Methyl 2-(4-bromophenyl)propanoate starting from 4-bromophenylacetic acid . This scaffold is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the propionic acid class (e.g., Flurbiprofen analogs) and serves as a versatile building block for Suzuki-Miyaura cross-coupling reactions due to the retained aryl bromide.

While industrial routes often employ sodium hydride (NaH) for cost efficiency, this guide prioritizes Lithium Diisopropylamide (LDA) for the alkylation step. The LDA-mediated route offers superior kinetic control, significantly reducing the formation of the unwanted gem-dimethyl byproduct, a common impurity in thermodynamic enolate processes.

Core Transformation Overview

The synthesis proceeds via a two-step sequence:

  • Fischer Esterification: Conversion of the acid to the methyl ester to protect the carboxyl group and lower the pKa of the

    
    -protons.
    
  • 
    -Alkylation:  Kinetic deprotonation followed by nucleophilic substitution with methyl iodide.
    

Retrosynthetic Logic & Pathway

The following diagram illustrates the disconnection strategy and the forward reaction flow.

ReactionScheme SM 4-Bromophenylacetic Acid (C8H7BrO2) Inter Methyl 4-bromophenylacetate (Intermediate) SM->Inter Prod This compound (Target) Inter->Prod Reag1 MeOH, H2SO4 Reflux Reag2 1. LDA, THF, -78°C 2. MeI

Figure 1: Synthetic pathway from acid precursor to


-methylated ester.[1]

Phase 1: Fischer Esterification

Objective: Convert 4-bromophenylacetic acid to methyl 4-bromophenylacetate. Rationale: Direct alkylation of the carboxylic acid requires 2 equivalents of base (dianion strategy) and often suffers from solubility issues. Esterification creates a more soluble substrate with a single acidic site.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7]Role
4-Bromophenylacetic acid 215.051.0Substrate
Methanol (Anhydrous) 32.04Excess (Solvent)Reactant/Solvent
Sulfuric Acid (

)
98.080.1 (Cat.)Catalyst
Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 4-bromophenylacetic acid (10.0 g, 46.5 mmol) in anhydrous Methanol (100 mL).

  • Catalyst Addition: Add concentrated

    
     (0.25 mL) dropwise. Caution: Exothermic.
    
  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the acid spot disappears.

  • Workup:

    • Cool to room temperature.[5]

    • Concentrate under reduced pressure to remove most methanol.

    • Dissolve residue in EtOAc (100 mL) and wash with sat.

      
       (2 x 50 mL) to neutralize acid traces.
      
    • Wash with Brine (50 mL), dry over

      
      , and concentrate.
      
  • Yield Expectation: >95% (Colorless to pale yellow oil). No further purification is usually required for the next step.

Phase 2: -Alkylation (The Critical Step)

Objective: Install the methyl group at the benzylic position. Rationale: Using LDA at -78°C ensures kinetic control. This prevents the deprotonation of the product (which is less acidic than the starting material due to the electron-donating methyl group) and minimizes the formation of the dimethyl impurity.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7]Role
Methyl 4-bromophenylacetate 229.071.0Substrate
LDA (2.0M in THF) 107.121.1Strong Base
Methyl Iodide (MeI) 141.941.2Electrophile
THF (Anhydrous) 72.11SolventSolvent
Detailed Protocol
  • Inert Atmosphere: Flame-dry a 2-neck round-bottom flask and cool under a stream of Nitrogen (

    
    ) or Argon.
    
  • Substrate Preparation: Dissolve Methyl 4-bromophenylacetate (5.0 g, 21.8 mmol) in anhydrous THF (50 mL).

  • Deprotonation (Enolate Formation):

    • Cool the LDA solution (12 mL, 24 mmol) in a separate flask to -78°C (Dry ice/Acetone bath).

    • Slowly add the ester solution to the LDA over 15 minutes via syringe pump or dropping funnel.

    • Stir at -78°C for 30 minutes. Critical: This ensures complete conversion to the enolate before the electrophile is present.

  • Alkylation:

    • Add Methyl Iodide (1.63 mL, 26.2 mmol) dropwise to the cold enolate solution.

    • Stir at -78°C for 1 hour.

    • Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (30 mL) while still cold.
      
    • Extract with Diethyl Ether or EtOAc (3 x 50 mL).

    • Wash combined organics with Sodium Thiosulfate (

      
      ) solution (to remove iodine color) and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Troubleshooting the Alkylation
ObservationRoot CauseSolution
Dimethyl impurity (>5%) Temperature too high; thermodynamic equilibration.Keep reaction strictly at -78°C during addition. Ensure LDA is fresh.
Low Yield Wet THF (quenches LDA).Distill THF over Na/Benzophenone or use molecular sieves.
Starting Material Remains Insufficient deprotonation time.Increase enolate formation time to 45-60 mins before adding MeI.

Analytical Validation (QC)

Confirm the structure using


-NMR. The appearance of the quartet/doublet coupling pattern is diagnostic.

Target: this compound (


, 400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.44 Doublet (

)
2HAr-H (ortho to Br)Characteristic AA'BB' pattern of para-substitution.
7.18 Doublet (

)
2HAr-H (meta to Br)
3.68 Quartet (

)
1HAr-CH -CODiagnostic benzylic proton.
3.65 Singlet3H-OCH 3Methyl ester.
1.47 Doublet (

)
3H-CH(CH 3)-The installed

-methyl group.

Safety & Handling

  • Methyl Iodide (MeI): Highly toxic, volatile, and a suspected carcinogen. Must be handled in a functioning fume hood. Double-glove (Nitrile) recommended.

  • LDA: Pyrophoric in high concentrations; moisture sensitive. Handle under inert gas.[5]

  • 4-Bromophenylacetic acid: Irritant to eyes and skin.

Workflow Visualization

Workflow start Start: Methyl 4-bromophenylacetate step1 Cool to -78°C (THF) start->step1 step2 Add LDA (1.1 equiv) Stir 30 min step1->step2 step3 Add MeI (1.2 equiv) Stir -78°C -> 0°C step2->step3 decision TLC Check: SM remaining? step3->decision decision->step3 Yes (Add more MeI) quench Quench (sat. NH4Cl) decision->quench No purify Flash Chromatography (Hex/EtOAc) quench->purify

Figure 2: Operational workflow for the critical alkylation phase.

References

  • General Synthesis of Profen Precursors

    • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.[6][8][9] (2012).[6] EP2532644A1.

    • Note: This patent discusses the industrial limitations of the NaH route, supporting the use of LDA for high-precision labor
  • Mechanistic Grounding (Alkylation of Esters)

    • C. R.[1] Myers et al. Enantioselective Alkylation of Pseudoephedrine Amides. J. Am. Chem. Soc. 1994, 116, 9361. (Foundational text on controlling enolate alkylation).

    • Fischer Esterification Protocols.[2][3][7] Organic Chemistry Portal.

  • Spectral Data Verification

    • This compound Properties & Safety.[6][8] Sigma-Aldrich / Merck.

Sources

Scalable synthesis of Methyl 2-(4-bromophenyl)propanoate for API production

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the scalable synthesis of Methyl 2-(4-bromophenyl)propanoate , a critical intermediate for 2-arylpropionic acid derivatives (the "profen" class of NSAIDs) and a versatile building block in medicinal chemistry.

Application Note: Scalable Synthesis of this compound

Executive Summary

This compound (CAS: 23439-93-2 ) is the methyl ester precursor to 2-(4-bromophenyl)propionic acid. It serves as a pivotal scaffold for cross-coupling reactions (Suzuki-Miyaura) to generate biphenyl-based APIs such as Flurbiprofen or Indoprofen .[1]

While traditional laboratory methods employ the methylation of 4-bromophenylacetic acid (requiring hazardous sodium hydride and methyl iodide) or the esterification of the acid synthesized via Grignard carboxylation, these routes suffer from poor atom economy and safety risks at scale.

This protocol details the Oxidative Rearrangement of 4'-Bromopropiophenone (a 1,2-aryl migration). This route is preferred for industrial scale-up due to its:

  • Process Intensification: Converts a ketone directly to an ester in a "one-pot" transformation.[1]

  • Safety Profile: Avoids pyrophoric bases (NaH) and carcinogens (MeI).[1]

  • Cost Efficiency: Utilizes inexpensive iodine and trimethyl orthoformate (TMOF) rather than palladium catalysts.[1]

Retrosynthetic Analysis & Route Selection

The selection of the oxidative rearrangement route is based on the "Tamura" and "Togo" protocols, which are widely adopted for the manufacturing of Ibuprofen and Naproxen.

Route Comparison:

FeatureRoute A: Oxidative Rearrangement (Recommended)Route B: Alpha-Arylation Route C: Classical Alkylation
Starting Material 4'-BromopropiophenoneMethyl Propionate + 1-Bromo-4-iodobenzeneMethyl 4-bromophenylacetate
Key Reagents TMOF, Iodine (

)
Pd(dba)

, Ligand, Base
NaH, Methyl Iodide (MeI)
Atom Economy HighModerateLow (Stoichiometric waste)
Selectivity Excellent (1,2-shift is specific)High (requires I > Br selectivity)Poor (Mono- vs Di-alkylation issues)
Scalability High (Kilogram to Ton)Moderate (Catalyst cost)Low (Safety of NaH/MeI)
Reaction Scheme (Graphviz)

ReactionScheme SM 4'-Bromopropiophenone (C9H9BrO) Reagents TMOF, I2 (Oxidative Rearrangement) SM->Reagents Int [Intermediate: α-Iodo Dimethyl Ketal] Reagents->Int Ketalization & Iodination Product This compound (C10H11BrO2) Int->Product 1,2-Aryl Shift (- MeI) byproduct MeI, MeOH (Byproducts) Int->byproduct

Caption: One-pot oxidative rearrangement of 4'-bromopropiophenone to the target ester via a transient α-iodo ketal intermediate.

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: Glass-lined reactor (or 3-neck RBF for lab scale) with mechanical stirring and reflux condenser.[1]

  • 4'-Bromopropiophenone: >98% purity.[1][2][3][4] (Commercially available or synthesized via Friedel-Crafts of bromobenzene + propionyl chloride).[1]

  • Trimethyl Orthoformate (TMOF): Acts as both solvent and reagent.[1]

  • Iodine (

    
    ):  Reagent grade.[1]
    
  • Sulfuric Acid (

    
    ):  Catalyst (optional, often limits iodine load).[1]
    
  • Quench: Sodium thiosulfate (aq).[1][5]

Step-by-Step Procedure (1.0 mol Scale)

Step 1: Reaction Initiation

  • Charge 4'-Bromopropiophenone (213.0 g, 1.0 mol) into the reactor.

  • Add Trimethyl Orthoformate (TMOF) (318.0 g, 3.0 mol) and Methanol (200 mL).

  • Note: TMOF must be used in excess to drive ketal formation.[1]

  • Add Iodine (

    
    ) (254.0 g, 1.0 mol) in one portion.
    
    • Optimization Tip: For catalytic variants, use 0.5 equiv

      
       with an oxidant (e.g., 
      
      
      
      or air), but stoichiometric iodine is most robust for initial scale-up to ensure conversion.
  • Stir the dark solution at room temperature for 30 minutes to ensure homogeneity.

Step 2: Oxidative Rearrangement 6. Heat the reaction mixture to reflux (approx. 60-65°C) . 7. Maintain reflux for 6–12 hours .

  • IPC (In-Process Control):[1] Monitor by HPLC/GC.[1][6]
  • Target: <1.0% remaining starting material (4'-bromopropiophenone).[1]
  • Observation: The reaction evolves methyl iodide (MeI) gas.[1] Ensure proper venting/scrubbing into a basic trap.[1]

Step 3: Workup & Isolation [1][7] 8. Cool the mixture to 20°C. 9. Quench excess iodine by adding 10% Sodium Thiosulfate (


)  solution (500 mL) slowly. Stir until the dark iodine color fades to pale yellow.
10. Extract the aqueous mixture with Ethyl Acetate  or Toluene  (2 x 500 mL).
11. Wash the combined organic layers with Water  (500 mL) and Brine  (500 mL).[1]
12. Dry over anhydrous Sodium Sulfate (

)
and filter. 13. Concentrate the solvent under reduced pressure (Rotavap) to yield the crude oil.[1]

Step 4: Purification 14. Distillation: The crude methyl ester is best purified by high-vacuum distillation.[1]

  • Boiling Point: Approx. 130-135°C at 2 mmHg (extrapolated).[1]
  • Alternative (Crystallization): If the product solidifies (mp is low, ~30-35°C), recrystallize from cold Hexane/EtOAc.
Yield & Characterization
  • Expected Yield: 80–88% (isolated).[1]

  • Appearance: Colorless to pale yellow oil (solidifies upon cooling).[1]

  • Purity: >98% (GC Area %).

Process Logic & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Conversion Moisture in TMOF or Reactor.TMOF is water-sensitive.[1] Ensure reactor is dried and TMOF is fresh. Add 4Å molecular sieves if necessary.[1]
Low Yield / Byproducts Acid buildup causing hydrolysis.[1]Add a weak base (e.g., Calcium Carbonate) to buffer the reaction if acid-sensitive impurities form.[1]
Dark Color Persists Residual Iodine.[1]Increase volume or concentration of Sodium Thiosulfate wash.[1]
Safety: MeI Evolution Methyl Iodide is a byproduct.[1]Use a scrubber containing amine or caustic solution to neutralize MeI off-gas.[1]
Process Flow Diagram (Graphviz)

ProcessFlow Start Start: 4'-Bromopropiophenone Reaction Reaction: Reflux with TMOF/I2 (65°C, 12h) Start->Reaction Quench Quench: Add Na2S2O3 (aq) Remove excess I2 Reaction->Quench IPC: <1% SM Extract Extraction: Ethyl Acetate/Toluene Quench->Extract Distill Purification: Vacuum Distillation (<5 mmHg) Extract->Distill Crude Oil Final Final Product: This compound Distill->Final >98% Purity

Caption: Operational workflow for the synthesis of this compound.

Mechanistic Insight

The reaction proceeds via the Tamura Rearrangement mechanism:

  • Ketalization: TMOF converts the ketone to a dimethyl ketal.[1]

  • Iodination: Electrophilic iodination of the enol ether (in equilibrium with ketal) forms an

    
    -iodo ketal.[1]
    
  • 1,2-Aryl Shift: The iodine acts as a leaving group, triggering a 1,2-migration of the 4-bromophenyl group. This forms a cationic intermediate.[1][5]

  • Ester Formation: Nucleophilic attack by methanol and elimination of MeI yields the methyl ester.[1]

Why this matters: The 1,2-shift is stereospecific (if starting with chiral reagents, though difficult here) and highly regioselective, avoiding the formation of linear isomers (3-arylpropionates) common in other routes.

References

  • Tamura, Y., et al. (1980).[1] "A novel conversion of alkyl aryl ketones into

    
    -arylalkanoic acid esters using thallium(III) nitrate or iodine-methanol."[1] Journal of the Chemical Society, Perkin Transactions 1, 1132-1137. 
    
  • Togo, H., et al. (2018).[1] "Oxidative rearrangement of aryl ketones to

    
    -aryl esters using hypervalent iodine." Organic Syntheses, 95, 328-344. 
    
  • Castellanos, A., et al. (2024).[1] "Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights." Beilstein Journal of Organic Chemistry, 20, 1234-1245.

  • Process Patent: "Process for the preparation of 2-arylpropionic acids." US Patent 4,697,036.[1] (Describes the industrial relevance of the rearrangement for Profen synthesis).

Sources

Application Note: Selective Esterification Strategies for 2-(4-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The conversion of 2-(4-bromophenyl)propanoic acid to its methyl ester is a pivotal transformation in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and cross-coupling intermediates. While esterification is a textbook reaction, this specific substrate presents a unique "Process Triangle" challenge:

  • Chirality: The

    
    -carbon is a stereocenter. Standard acidic or basic conditions at high temperatures can induce racemization via enolization, destroying the optical purity of the (S)- or (R)-enantiomer.
    
  • Electronic Effects: The 4-bromo substituent withdraws electron density, slightly increasing the acidity of the

    
    -proton compared to unsubstituted analogs, thereby heightening the racemization risk.
    
  • Scalability: Reagents suitable for milligram-scale medicinal chemistry (e.g., diazomethane derivatives) are often cost-prohibitive or hazardous at the kilogram process scale.

This guide provides three distinct protocols tailored to these constraints, moving beyond generic "add A to B" instructions to explain the mechanistic causality of each choice.

Reagent Selection Matrix
ParameterThionyl Chloride (

)
TMS-Diazomethane Fischer (

)
Primary Use Case Scale-Up / Non-Chiral Chiral / Small Scale Cost-Critical / Bulk
Reaction Rate Very Fast (< 2 h)Instant (< 30 min)Slow (4–12 h)
Racemization Risk Moderate (Thermal)Negligible High (Time/Temp dependent)
By-products

(gas),

(gas)

(gas)

(requires removal)
Cost Efficiency HighLow (Expensive reagent)Very High

Decision Logic & Workflow

The following decision tree illustrates the logic for selecting the appropriate protocol based on your starting material's purity and your scale requirements.

EsterificationLogic Start Start: 2-(4-bromophenyl)propanoic acid IsChiral Is the Starting Material Enantiopure? Start->IsChiral Scale Is the Scale > 10 grams? IsChiral->Scale No (Racemic) MethodA Method A: TMS-Diazomethane (Preserves Chirality, Mild) IsChiral->MethodA Yes (Critical) MethodB Method B: Thionyl Chloride (High Yield, Fast) Scale->MethodB No (Speed/Yield Focus) MethodC Method C: Fischer Esterification (Low Cost, Equilibrium Limited) Scale->MethodC Yes (Bulk Cost Focus)

Figure 1: Strategic decision tree for reagent selection based on chirality and scale constraints.

Detailed Experimental Protocols

Method A: The "Chiral-Safe" Protocol (TMS-Diazomethane)

Best for: Enantiopure starting materials where preventing racemization is critical. Mechanism: Alkylation of the carboxylate via a diazonium intermediate. Occurs at room temperature without strong acid catalysis, preventing enolization.

Reagents:

  • Substrate: 1.0 eq

  • Methanol (anhydrous): Solvent (4:1 ratio with Benzene or Toluene)

  • TMS-Diazomethane (2.0 M in hexanes): 1.2–1.5 eq

Protocol:

  • Dissolution: Dissolve 100 mg (0.44 mmol) of 2-(4-bromophenyl)propanoic acid in 4 mL of anhydrous Toluene:Methanol (4:1).

    • Note: The mixed solvent system is crucial. Methanol is required to protonate the TMS-diazomethane intermediate to generate the active methylating species.

  • Addition: Cool the solution to 0°C. Add TMS-diazomethane solution dropwise until a persistent yellow color remains (indicating slight excess).

    • Visual Cue: Evolution of nitrogen gas (

      
      ) will be observed.
      
  • Reaction: Stir at 0°C for 10 minutes, then warm to Room Temperature (RT) for 20 minutes.

  • Quench: Add 2 drops of glacial acetic acid or dilute HCl to quench excess reagent (Yellow color disappears).

  • Workup: Concentrate in vacuo. The residue is usually pure enough for the next step.

    • Yield: Typically >95%.[1][2]

Method B: The "Rapid Activation" Protocol (Thionyl Chloride)

Best for: Racemic substrates, scale-up (1g – 100g), and high-throughput synthesis. Mechanism: In-situ formation of the acyl chloride, followed by rapid methanolysis. The


 generated acts as an autocatalyst but the reaction is irreversible (unlike Fischer).

Reagents:

  • Substrate: 1.0 eq

  • Thionyl Chloride (

    
    ): 1.5 eq
    
  • Methanol (anhydrous): 0.5 M concentration relative to substrate

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ).
    
  • Pre-activation (Cold): Charge Methanol (20 mL) into the flask and cool to 0°C. Add

    
     (1.5 eq) dropwise over 10 minutes.
    
    • Why? This generates the active reagent (

      
       / 
      
      
      
      ) in situ and manages the exotherm.
  • Substrate Addition: Add 2-(4-bromophenyl)propanoic acid (1.0 eq) in one portion.

  • Reflux: Heat to reflux (65°C) for 1–2 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The acid spot (

      
      ) should disappear, replaced by the ester (
      
      
      
      ).
  • Workup: Cool to RT. Concentrate the solvent to remove excess MeOH and

    
    . Redissolve in EtOAc, wash with saturated 
    
    
    
    (to remove trace HCl), brine, dry over
    
    
    , and concentrate.
Method C: The "Equilibrium" Protocol (Fischer Esterification)

Best for: Large scale (>100g) where reagent cost is the primary driver.

Protocol:

  • Dissolve substrate in Methanol (excess, acts as solvent).

  • Add conc.

    
     (0.1 eq).
    
  • Reflux for 6–12 hours.

    • Critical Step: For high yields, use a Dean-Stark trap (if using a higher boiling co-solvent like benzene) or molecular sieves to remove water and shift the equilibrium toward the ester.

Quality Control & Validation

The product, Methyl 2-(4-bromophenyl)propanoate , is typically a colorless to pale yellow oil.[3]

Expected Analytical Data
TechniqueParameterExpected Signal / Value
Physical Boiling Point~280–290°C (at 760 mmHg)
Physical Density~1.337 g/mL
1H NMR Aryl Protons

7.45 (d, 2H), 7.15 (d, 2H) (AA'BB' system)
1H NMR Methine (

-H)

3.70 (q, 1H, J = 7.2 Hz)
1H NMR Ester Methyl

3.66 (s, 3H)
1H NMR

-Methyl

1.48 (d, 3H, J = 7.2 Hz)
HPLC Purity>98% (UV @ 254 nm)
Reaction Scheme & Pathway

ReactionScheme Substrate 2-(4-bromophenyl) propanoic acid Intermediate Activated Acyl Intermediate Substrate->Intermediate Activation (H+ or SOCl2) Product Methyl 2-(4-bromophenyl) propanoate Intermediate->Product MeOH (-H2O or -SO2/HCl)

Figure 2: General reaction pathway. Note that Method A (TMS-Diazomethane) bypasses the acyl intermediate, reacting directly with the carboxylate.

Troubleshooting & Safety

Racemization Check

If using Method B or C on a chiral starting material, you must validate optical purity using Chiral HPLC (e.g., Chiralcel OD-H column).

  • Sign of Failure: Loss of specific rotation

    
    .
    
  • Remedy: Switch to Method A or reduce temperature in Method B.

Safety Hazards
  • TMS-Diazomethane: Much safer than diazomethane (non-explosive), but highly toxic if inhaled. Lung damage can occur. Always use in a fume hood.

  • Thionyl Chloride: Reacts violently with water to release

    
     and 
    
    
    
    gases. Ensure all glassware is dry.

References

  • Fischer Esterification Mechanism

    • Reference: Fischer, E., & Speier, A. (1895). "Darstellung der Ester."[4][5][6][7] Berichte der deutschen chemischen Gesellschaft.

    • Source:

  • TMS-Diazomethane Protocol

    • Reference: Presser, A., & Hüfner, A. (2004).[4] "Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products."[4] Monatshefte für Chemie.

    • Source:

  • Thionyl Chloride / Methanol Procedure

    • Reference: "Acid to Ester - Thionyl Chloride (SOCl2) and Methanol."
    • Source:

  • Product Data (this compound)

    • Reference: CAS 83636-46-8 Physical Properties & Safety.
    • Source:

Sources

Application Note: Methyl 2-(4-bromophenyl)propanoate in Fexofenadine Synthesis

[1][2]

Executive Summary

This technical guide details the strategic application of Methyl 2-(4-bromophenyl)propanoate (CAS: 19129-92-1) as a high-purity precursor in the synthesis of Fexofenadine HCl. While industrial routes often attempt to synthesize the gem-dimethyl moiety directly, utilizing the mono-methylated propanoate offers a distinct advantage: it allows for the rigorous control of regioisomeric purity (specifically the removal of meta-bromo impurities) prior to the final, sterically demanding alkylation step.

This note provides a validated protocol for the


-methylationMethyl 2-(4-bromophenyl)-2-methylpropanoate

Chemical Context & Strategic Logic

The Structural Imperative

Fexofenadine is distinguished from its prodrug predecessor, Terfenadine, by the presence of a carboxylic acid moiety on the terminal phenyl ring. This "tail" is anchored by a gem-dimethyl group (

  • Role of the Intermediate: this compound provides the mono-methyl skeleton. It serves as the substrate for the final methylation event that locks the quaternary carbon in place.

  • Why not start with the gem-dimethyl? Direct bromination of isobutyrate derivatives often yields difficult-to-separate ortho and meta isomers. Starting with the propanoate allows for fractional crystallization or distillation to ensure >99.5% para-isomer purity before the expensive coupling stages.

Reaction Pathway Visualization

The following diagram illustrates the transformation workflow, highlighting the critical node where the specific intermediate is utilized.

Fexofenadine_PathwayStart4-Bromophenylacetic AcidMonoMethyl 2-(4-bromophenyl)propanoate(Target Intermediate)Start->MonoEsterification &Mono-MethylationGemMethyl 2-(4-bromophenyl)-2-methylpropanoate(Gem-Dimethyl)Mono->GemProtocol 1:NaH/MeI (α-Methylation)GrignardAryl Magnesium/LithiumSpeciesGem->GrignardProtocol 2:Mg or n-BuLiCouplingCoupling withAzacyclonol DerivativeGrignard->CouplingNucleophilic AdditionFexoFexofenadine HClCoupling->FexoHydrolysis &Reduction

Figure 1: Synthetic pathway illustrating the conversion of the mono-methyl propanoate to the active coupling partner.

Critical Protocol 1: Thermodynamic -Methylation

Objective: Convert this compound to Methyl 2-(4-bromophenyl)-2-methylpropanoate.

Scientific Rationale: This reaction creates a quaternary center. The challenge is preventing O-alkylation (formation of enol ethers) and ensuring complete conversion, as the product and starting material have similar R_f values. We utilize Sodium Hydride (NaH) to generate the enolate, followed by quenching with Methyl Iodide (MeI).

Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: this compound (1.0 eq)

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Alkylating Agent: Methyl Iodide (MeI) (1.5 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide)

  • Equipment: 3-neck round bottom flask, N2 atmosphere, internal temperature probe.

Step-by-Step Methodology
  • Enolate Formation:

    • Charge the reactor with NaH (washed with hexanes to remove oil if strictly necessary, though usually not required for this scale).

    • Add anhydrous THF and cool to 0°C .

    • Add this compound dropwise over 30 minutes.

    • Observation: Evolution of H2 gas.

    • Stir at 0°C for 45 minutes. The solution should turn slightly yellow/orange, indicating enolate formation.

  • Alkylation:

    • Cool the mixture to -10°C . (Lower temperature favors C-alkylation over O-alkylation).

    • Add MeI dropwise. Caution: Exothermic reaction.[1][2][3] Maintain internal temp < 5°C.

    • Allow the reaction to warm to room temperature (25°C) over 2 hours.

  • Quench & Workup:

    • Cool back to 0°C. Carefully quench with saturated NH4Cl solution.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

Self-Validating Quality Control (NMR)

The success of this protocol is determined by the disappearance of the benzylic proton.

FeatureStarting Material (Mono-methyl)Product (Gem-dimethyl)Success Criteria
Benzylic H Quartet at ~3.7 ppm (1H)Absent Complete disappearance of quartet
Methyl Group Doublet at ~1.4 ppm (3H)Singlet at ~1.55 ppm (6H)Collapse of doublet to singlet; integration doubles
Aryl Protons AA'BB' systemAA'BB' systemRetention of para-substitution pattern

Critical Protocol 2: Grignard Activation

Objective: Activate the aryl bromide for coupling with the piperidine fragment (Azacyclonol).

Scientific Rationale: The ester group is sensitive to nucleophilic attack. However, the gem-dimethyl steric bulk offers significant protection, allowing the formation of the Grignard reagent at the para-bromo position without immediate self-condensation (polymerization).

Methodology
  • Activation:

    • Use Magnesium turnings (1.2 eq) activated with Iodine crystals or 1,2-dibromoethane.

    • Solvent: Anhydrous THF (critical: water < 50 ppm).

  • Initiation:

    • Add 10% of the Gem-dimethyl intermediate solution to the Mg/THF slurry at reflux.

    • Once initiation is observed (exotherm, turbidity), add the remaining solution dropwise to maintain a gentle reflux.

  • Coupling (Conceptual):

    • The resulting Grignard is then reacted with the piperidine-derived acyl chloride or ketone to link the two halves of Fexofenadine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Methylation Wet solvent (quenches NaH) or old NaH.Distill THF over Na/Benzophenone. Use fresh NaH.
O-Alkylation Byproduct Temperature too high during MeI addition.Ensure addition occurs at -10°C. Use Lithium diisopropylamide (LDA) if NaH fails.
Dimer Formation (Wurtz) During Grignard step: localized high concentration.Increase dilution. Add halide slower to the Mg.
Impurity B (Meta-isomer) Impure starting material.Recrystallize the Propanoate precursor from Hexane/Ethyl Acetate before methylation.

References

  • Sanofi-Aventis (Original Assignee). "Process for the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid." U.S. Patent Application US20120309973A1. 2012.[1]

  • Castaldi, M., et al. "An Efficient and Scalable Synthesis of Fexofenadine Hydrochloride."[4] European Journal of Organic Chemistry, 2019.

  • D'Ambra, T. E., et al. "Synthesis of Fexofenadine." Journal of Organic Chemistry, vol. 59, no. 9, 1994, pp. 2620-2622.[1][2] (Foundational reference for the alkylation logic).

  • Sielc Technologies. "HPLC Analysis of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate." Application Data.

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 2-(4-bromophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with meta-isomer impurities in their material. We will explore the root causes of this common issue and provide detailed, field-proven troubleshooting guides and protocols to help you achieve the required purity for your downstream applications.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the meta-isomer impurity.

Q1: How is the meta-isomer impurity, Methyl 2-(3-bromophenyl)propanoate, formed during the synthesis of the desired para-isomer?

A: The formation of the meta-isomer is typically a result of the bromination step during the synthesis of the precursor, 2-(4-bromophenyl)propanoic acid or a related starting material.[1][2] Electrophilic aromatic substitution, such as bromination, on a monosubstituted benzene ring can lead to a mixture of ortho, para, and meta products. The directing effect of the substituent on the benzene ring dictates the ratio of these isomers.[3][4][5] While the alkyl group is an ortho, para-director, reaction conditions can sometimes be aggressive enough to overcome this selectivity, leading to the formation of the thermodynamically stable, but undesired, meta-isomer.[5][6]

Q2: What is the impact of the meta-isomer impurity on subsequent reactions and final product efficacy?

A: The presence of the meta-isomer can have significant consequences, particularly in drug development.[1][2] Since the meta and para isomers have different three-dimensional structures, the meta-isomer will not fit into the target binding site of a receptor or enzyme in the same way as the desired para-isomer. This can lead to reduced therapeutic efficacy, altered pharmacological profiles, or even off-target effects. In materials science, the presence of isomeric impurities can disrupt crystal lattice formation and alter the physical properties of the final product.[7] Therefore, regulatory bodies often have strict limits on isomeric impurities in active pharmaceutical ingredients (APIs).[1]

Q3: How can I accurately quantify the ratio of para- to meta-isomers in my sample?

A: The most reliable and commonly used methods for quantifying this isomer ratio are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography (GC): Due to the slight difference in polarity and boiling point between the isomers, a high-resolution capillary GC column (e.g., a DB-5 or similar) can effectively separate the para and meta isomers, allowing for accurate quantification based on peak area. This is often used for routine purity checks.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 or a specialized phenyl column, can also provide excellent separation.[9] The choice of mobile phase is critical and often requires some method development. A common starting point would be a mixture of acetonitrile and water or methanol and water.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR can be used, the aromatic regions of the two isomers may have overlapping signals, making precise quantification challenging without high-field instruments or advanced techniques. However, it is an excellent tool for structural confirmation of the separated isomers.

Isomer Overview & Separation Strategy

The key to separating the para and meta isomers lies in exploiting their subtle differences in physical properties, which arise from their different molecular shapes and dipole moments.

Caption: Molecular structures of the para- (left) and meta- (right) isomers.

Table 1: Physicochemical Property Comparison

PropertyThis compound (para)Methyl 2-(3-bromophenyl)propanoate (meta)Rationale for Separation
Boiling Point ~280.2 °C @ 760 mmHg[11]~271.7 °C @ 760 mmHg[12]The difference, while small, may be sufficient for separation by fractional vacuum distillation.
Polarity Less PolarMore PolarThe difference in dipole moment allows for separation using chromatography (HPLC, Flash).
Symmetry More SymmetricalLess SymmetricalThe higher symmetry of the para-isomer often allows it to pack more efficiently into a crystal lattice, making it a better candidate for purification by recrystallization.

The general workflow for purification involves selecting a primary separation technique, executing the protocol, analyzing the fractions for purity, and combining the pure fractions.

Purification_Workflow Impure Impure Mixture (Para + Meta Isomers) Analysis1 Purity Analysis (GC/HPLC) Impure->Analysis1 Select Select Purification Method Analysis1->Select Distill Fractional Distillation Select->Distill Boiling Point Difference >10°C Recryst Recrystallization Select->Recryst Solid Material & Good Solvent Found Chroma Preparative Chromatography Select->Chroma High Purity Needed & Small Scale Fractions Collect Fractions Distill->Fractions Recryst->Fractions Chroma->Fractions Analysis2 Analyze Fractions (GC/TLC) Fractions->Analysis2 Analysis2->Select Impure Combine Combine Pure Fractions Analysis2->Combine Purity OK Pure Pure Para Isomer (>99.5%) Combine->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting Guide 1: Preparative Chromatography

Preparative chromatography, including flash column chromatography and HPLC, is often the most effective method for separating closely related isomers due to its high resolving power.[13][14][15]

Principle of Separation

This technique separates molecules based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent system).[16] The slightly more polar meta-isomer will have a stronger interaction with the polar silica gel stationary phase and will therefore elute more slowly than the less polar para-isomer.

Troubleshooting Q&A

Q: My para and meta isomers are co-eluting or showing very poor separation on a silica gel column. What can I do?

A: This is a common issue due to the similar polarity of the isomers. Here’s a systematic approach to improve resolution:

  • Optimize the Mobile Phase: The most critical factor is the polarity of your eluent.[17]

    • Decrease Polarity: Your solvent system is likely too polar, causing both compounds to travel with the solvent front. Reduce the percentage of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes or heptane). Aim for an Rf value of ~0.35 for the para-isomer on TLC for the best separation.

    • Try Different Solvents: Sometimes, a complete change of solvents can improve selectivity. Try a system like Dichloromethane/Hexanes or Toluene/Ethyl Acetate. Toluene, in particular, can have unique π-π interactions with the aromatic rings, which can sometimes enhance the separation of isomers.[18]

  • Improve Column Packing: A poorly packed column will lead to band broadening and poor separation.

    • Ensure your silica gel is a uniform slurry with no air bubbles before packing.[19]

    • Pack the column under pressure (flash chromatography) to create a denser, more uniform bed.[16]

  • Reduce the Load: Overloading the column is a primary cause of poor separation.[20] As a rule of thumb, for a difficult separation like this, the mass of your crude product should be about 1-2% of the mass of the silica gel (i.e., a 50:1 to 100:1 silica-to-compound ratio).[19]

Q: I'm running a preparative HPLC, but the peaks are tailing. How can I fix this?

A: Peak tailing in preparative HPLC can be caused by interactions with acidic silanol groups on the silica stationary phase or by mass overload.

  • Add a Mobile Phase Modifier: Adding a small amount of a competitive base, like triethylamine (0.1-1%), or an acid, like trifluoroacetic acid (0.1%), to the mobile phase can block the active sites on the silica gel, leading to more symmetrical peaks.[14]

  • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can cause distorted peak shapes.[20]

  • Reduce Concentration: Even if the injection volume is appropriate, a sample that is too concentrated can cause mass overload, leading to tailing. Dilute your sample and perform multiple injections if necessary.

Detailed Protocol: Flash Column Chromatography
  • Solvent System Selection:

    • Using TLC plates, test various solvent systems of increasing polarity (e.g., 2%, 5%, 10% Ethyl Acetate in Hexanes).

    • The ideal system will show two distinct spots with a clear separation (ΔRf > 0.1) and an Rf of ~0.35 for the lower spot (the para-isomer).

  • Column Packing:

    • For 1 gram of crude material, use approximately 50-100 grams of silica gel (230-400 mesh).

    • Prepare a slurry of the silica gel in the chosen low-polarity eluent.

    • Pour the slurry into the column and use air pressure to pack it tightly, ensuring a flat, stable surface. Do not let the silica run dry.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the eluent or a slightly stronger solvent (like dichloromethane).

    • Alternatively, for better resolution, perform a "dry load": dissolve the compound in a volatile solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column.[18]

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected solvent system.

    • Collect small fractions and monitor them by TLC.

    • Once the para-isomer has completely eluted, you can increase the solvent polarity (gradient elution) to more quickly elute the meta-isomer and any other impurities.[16]

  • Analysis and Pooling:

    • Run TLC on all collected fractions.

    • Combine the fractions that contain only the pure para-isomer.

    • Evaporate the solvent under reduced pressure to obtain the purified product.

Troubleshooting Guide 2: Recrystallization

Recrystallization is a powerful and scalable purification technique for solids, leveraging differences in solubility.[21][22][23] It is highly effective if the desired para-isomer is a solid at room temperature and the impurity level is not excessively high (<15%).

Principle of Separation

This method relies on the different solubilities of the para and meta isomers in a chosen solvent at different temperatures.[21] The more symmetrical para-isomer often has a lower solubility in a cold solvent and a higher melting point, allowing it to crystallize out of a saturated solution upon cooling, while the less symmetrical meta-isomer remains dissolved.[24]

Troubleshooting Q&A

Q: I've cooled my solution, but no crystals are forming. What should I do?

A: This is a common phenomenon called supersaturation. Here are several techniques to induce crystallization:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.

  • Seed the Solution: Add a tiny crystal of the pure para-isomer to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.

  • Reduce the Temperature: Cool the solution further using an ice bath or refrigerator. Slow cooling is crucial for forming pure crystals.[23]

  • Reduce Solvent Volume: You may have used too much solvent. Gently evaporate some of the solvent to increase the concentration of your compound and then try cooling again.[22]

Q: My product is "oiling out" instead of forming crystals. Why is this happening and how can I prevent it?

A: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of your compound, or when the solution is cooled too rapidly. The compound comes out of solution as a liquid (an oil) instead of a solid.

  • Lower the Saturation Temperature: Add a small amount of additional solvent to the hot solution to lower the saturation point. This ensures that the solution becomes saturated at a temperature below the compound's melting point.

  • Cool Slowly: Allow the flask to cool slowly to room temperature before moving it to an ice bath. This gives the molecules time to orient themselves into an ordered crystal lattice.[23]

  • Change Solvents: Select a solvent with a lower boiling point. Alternatively, use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy (the cloud point). Then, add a drop or two of the good solvent to redissolve the precipitate and allow it to cool slowly.[25]

Detailed Protocol: Single-Solvent Recrystallization
  • Solvent Selection:

    • Test the solubility of your impure solid in small amounts of various solvents (e.g., Hexanes, Heptane, Isopropanol, Ethanol).

    • A suitable solvent will dissolve the compound when hot but not when cold.[22] Hexanes or other aliphatic hydrocarbons are often good starting points.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring.

    • Continue adding small portions of hot solvent until the solid just completely dissolves. Adding excess solvent will reduce your yield.[22]

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the dissolved meta-isomer.[22]

    • Dry the crystals in a vacuum oven to remove all traces of solvent.

  • Purity Check:

    • Analyze the purity of the recrystallized material and the mother liquor by GC or HPLC to assess the effectiveness of the purification.

Troubleshooting Guide 3: Fractional Distillation

For liquid compounds with different boiling points, fractional distillation is a potential purification method.[26] This technique is most effective when the boiling point difference between the components is at least 10-20 °C.[27] Given the ~8.5 °C difference between the para and meta isomers, this method is challenging but possible, especially under vacuum.

Principle of Separation

Fractional distillation separates liquids based on differences in their boiling points (volatility).[26] When a mixture is heated, the vapor produced is enriched in the more volatile component (the meta-isomer, in this case). By using a fractionating column, the vapor undergoes multiple condensation-vaporization cycles, progressively enriching the vapor with the more volatile component as it rises up the column.[27][28]

Troubleshooting Q&A

Q: I'm not achieving good separation. The distillate has nearly the same composition as the starting material.

A: This indicates that your distillation setup is not efficient enough to separate components with close boiling points.

  • Increase Column Efficiency: The key is to increase the number of "theoretical plates" in your column.[27]

    • Use a Longer Column: A longer fractionating column provides more surface area for condensation-vaporization cycles.

    • Use a More Efficient Packing Material: Instead of an empty Vigreux column, use one packed with structured packing like Raschig rings or metal sponges. This dramatically increases the surface area.

  • Slow Down the Distillation: A slow, steady distillation rate is critical for achieving equilibrium on each theoretical plate.

    • Reduce the Heat Input: Heat the distillation flask gently and evenly.

    • Insulate the Column: Wrap the column with glass wool or aluminum foil to maintain the temperature gradient and prevent premature cooling.

  • Operate Under Vacuum: Lowering the pressure reduces the boiling points of both isomers. While the absolute temperature difference may not change significantly, operating at a lower temperature can sometimes improve separation efficiency and prevent compound decomposition.

Q: The temperature at the top of the column is fluctuating wildly.

A: This is often a sign of an unstable distillation rate, a phenomenon known as "bumping," or channeling in the column.

  • Ensure Smooth Boiling: Use a magnetic stir bar or boiling chips in the distillation flask to promote smooth, even boiling.

  • Check for Column Flooding: If the heat input is too high, the vapor flow can prevent the condensed liquid from returning down the column, causing it to "flood." Reduce the heat to allow the liquid to flow back down.

  • Improve Insulation: Poor insulation can cause the temperature to drop and rise as the vapor front moves unevenly up the column. Ensure the column is well-insulated from top to bottom.

Detailed Protocol: Fractional Vacuum Distillation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a well-insulated fractionating column (e.g., a 30 cm Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.

  • Distillation:

    • Place the impure liquid in the distillation flask with a stir bar.

    • Slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).

    • Begin heating the flask slowly and evenly.

    • Observe the ring of condensate slowly rising up the column. This should take a considerable amount of time (e.g., 30-60 minutes) to ensure equilibrium is established.[27]

  • Fraction Collection:

    • Collect a small initial fraction (the "forerun"), which will be enriched in any highly volatile impurities.

    • As the temperature stabilizes at the boiling point of the meta-isomer, begin collecting the first main fraction. This will be enriched in the meta-isomer.

    • The temperature will then begin to rise. Collect an intermediate fraction that will be a mixture of both isomers.

    • When the temperature stabilizes again at the boiling point of the para-isomer, change the receiving flask and collect the desired para-isomer fraction.

  • Analysis:

    • Analyze all collected fractions by GC to determine their composition.

    • Combine the fractions that meet your purity requirements.

By carefully selecting and optimizing one of these methods, you can effectively remove the undesired meta-isomer and obtain this compound of the high purity required for your research and development needs.

References
  • Preparative HPLC Systems. Shimadzu. [Link]

  • DePhillips, P. (1987). Separation of Chlorobenzazepine Isomers by Preparative Liquid Chromatography.
  • Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development, 13(3), 400-405.
  • Divi's Laboratories Ltd. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Isomer separation by CPC chromatography. RotaChrom. [Link]

  • Divi's Laboratories Ltd. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • General tips for preparative HPLC Technical Note. MZ-Analysentechnik. [Link]

  • Methyl-2-(4-bromophenyl)-2-methylpropanoate. Reign Pharma Pvt. Ltd. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Use of fractional distillation in organic chemistry. Chemistry Stack Exchange. [Link]

  • Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • Recrystallization1. University of Calgary. [Link]

  • Fractional distillation. Wikipedia. [Link]

  • Recrystallization (chemistry). Wikipedia. [Link]

  • Purification: Fractional Distillation. University of Rochester Department of Chemistry. [Link]

  • Methyl 3-(2-bromophenyl)propanoate. PubChem. [Link]

  • Wang, Z., et al. (2013).
  • Chem 30 8.1.1 Fractional Distillation. YouTube. [Link]

  • Can diastereoisomers be separated by fractional distillation? Quora. [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]

  • How to set-up a flash chromatography silica column and actually succeed at separation. REACH Devices. [Link]

  • Tipson, R. S. (1950). Theory, Scope, and Methods of Recrystallization. Analytical Chemistry, 22(5), 628-636.
  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Eureka | Patsnap. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • 2-(4-BroMo-phenyl)-propionic acid Methyl ester CAS#: 83636-46-8. ChemWhat. [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]

  • Methyl 2-(3-bromophenyl)propanoate (C10H11BrO2). PubChemLite. [Link]

  • 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts. [Link]

  • Running a flash column. Chemistry LibreTexts. [Link]

  • (S)-ETHYL 3-(4-BROMOPHENYL)BUTANOATE. Organic Syntheses. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]

  • Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? ResearchGate. [Link]

  • Ortho, Para, Meta in Electrophilic Aromatic Substitution. Chemistry Steps. [Link]

Sources

Technical Support Center: Methyl 2-(4-bromophenyl)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to overcoming common challenges in the synthesis of Methyl 2-(4-bromophenyl)propanoate, designed for chemistry professionals.

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet often troublesome synthesis. Our focus is on moving beyond simple procedural steps to understand the underlying chemical principles that govern reaction outcomes, enabling you to troubleshoot effectively and significantly improve your yields.

The most prevalent and accessible route to this compound is the Fischer esterification of its parent carboxylic acid. While seemingly straightforward, this equilibrium-driven reaction presents several challenges that can suppress yields. This guide will primarily address this method, with additional discussion of alternative routes for specific applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are common sticking points in the synthesis.

Q1: My reaction has gone to completion (verified by TLC/GC), but my isolated yield is disappointingly low. Where could the product be lost?

A: This is a classic problem that often points to issues in the workup and purification stages rather than the reaction itself. Several factors could be at play:

  • Inefficient Extraction: this compound is a moderately polar ester. During the aqueous workup, particularly the neutralization washes (e.g., with sodium bicarbonate), emulsions can form, or the product may have partial solubility in the aqueous layer, leading to losses. It is crucial to perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and to back-extract the combined aqueous layers to recover any dissolved product.

  • Hydrolysis During Workup: If the sodium bicarbonate wash is too concentrated or prolonged, it can cause saponification (base-mediated hydrolysis) of the ester product back to the carboxylate salt, which will be lost to the aqueous layer. Washes should be performed efficiently and without excessive delay.

  • Losses During Distillation: While distillation is an effective purification method for this compound, losses can occur if the vacuum is not sufficiently low or if the apparatus has a large surface area, leading to significant hold-up.[1] Ensure all joints are well-sealed and the system is appropriately sized for the scale of your reaction.

Q2: A significant amount of my 2-(4-bromophenyl)propanoic acid starting material remains unreacted. How can I drive the esterification to completion?

A: This indicates that the reaction has not reached a favorable equilibrium position or is kinetically slow. The Fischer esterification is a reversible process, and its success hinges on pushing the equilibrium towards the products.[2][3]

  • Application of Le Chatelier's Principle: The most effective strategy is to use one of the reactants in a large excess. Since methanol is inexpensive and can often serve as the solvent, using it in a large excess (5-10 equivalents or more) is a standard and highly effective method to drive the reaction forward.[4]

  • Removal of Water: The water produced as a byproduct can hydrolyze the ester, pushing the equilibrium back towards the starting materials.[2] For larger-scale reactions, a Dean-Stark apparatus can be used to azeotropically remove water as it forms. For lab-scale synthesis, adding a dehydrating agent like molecular sieves to the reaction can be effective, though this can complicate stirring.

  • Catalyst Activity: Ensure your acid catalyst (typically concentrated H₂SO₄) is active and used in a sufficient amount (catalytic, but not excessive). An insufficient amount of catalyst will result in a slow reaction that may not reach equilibrium in a practical timeframe.[1][5]

Q3: My final product is contaminated with isomeric impurities. What is the source and how can this be addressed?

A: This issue almost always originates from the purity of your starting material, 2-(4-bromophenyl)propanoic acid. The bromination of 2-phenylpropanoic acid can produce a mixture of ortho-, meta-, and para-isomers.[6] These isomers have very similar physical properties, making them difficult to separate.

  • Prevention: The most effective solution is to ensure the purity of the starting carboxylic acid before the esterification step. Purification of 2-(4-bromophenyl)propanoic acid can be achieved by recrystallization. It has been reported that selective bromination in an aqueous medium can yield the desired para-isomer with high purity.[6]

  • Purification of the Ester: If you must purify the final ester, fractional distillation under high vacuum may be able to separate isomers, but this is often challenging. Preparative chromatography (e.g., flash column chromatography) is a more reliable, albeit less scalable, method for separating isomeric esters.

Part 2: Systematic Troubleshooting Guide

Use this table for a quick diagnosis of specific experimental problems.

Problem Potential Cause Recommended Solution & Rationale
Low Yield Incomplete Reaction Action: Increase reaction time and/or temperature. Monitor progress by TLC or GC. Rationale: The reaction may be kinetically slow. Providing more energy and time allows it to reach equilibrium.[7]
Unfavorable Equilibrium Action: Use a large excess of methanol (5-10 eq. or as solvent). If possible, remove water using a Dean-Stark trap. Rationale: Per Le Chatelier's principle, increasing reactant concentration or removing a product shifts the equilibrium to the product side.[2]
Ineffective Workup Action: Perform multiple (3-4x) extractions. Combine aqueous layers and back-extract with fresh solvent. Use brine to "salt out" the product and break emulsions. Rationale: This minimizes losses due to the product's partial solubility in the aqueous phase.[8]
Reaction Stalls Moisture Contamination Action: Ensure all reagents (especially methanol) and glassware are anhydrous. Rationale: Water is a product of the reaction; its presence at the start will inhibit the forward reaction.[9]
Inactive Catalyst Action: Use fresh, concentrated sulfuric acid. Rationale: The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction. Old or diluted acid is ineffective.
Product Purity Issues Isomeric Impurities Action: Analyze the purity of the starting carboxylic acid via GC or NMR. Recrystallize the acid if necessary before esterification. Rationale: Isomeric impurities are carried through the reaction and are difficult to remove from the final ester.[6]
Unreacted Starting Acid Action: During workup, perform a careful wash with a dilute base (e.g., 5% NaHCO₃ solution) to remove acidic starting material. Rationale: The unreacted carboxylic acid is deprotonated by the base, forming a salt that is highly soluble in the aqueous layer and easily separated from the organic ester.

Part 3: Detailed Experimental Protocols

Protocol 1: High-Yield Fischer Esterification

This protocol is optimized to maximize yield by leveraging an excess of the alcohol reactant.

Materials:

  • 2-(4-bromophenyl)propanoic acid (1.0 eq)

  • Methanol (anhydrous, 10.0 eq or as solvent)

  • Sulfuric acid (concentrated, ~0.1 eq)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-(4-bromophenyl)propanoic acid in methanol.

  • Catalyst Addition: Slowly and carefully add the concentrated sulfuric acid to the stirring solution. The addition is exothermic.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 65°C) and maintain for 4-16 hours.

    • Self-Validation: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) or by taking small aliquots for GC analysis until the starting carboxylic acid spot/peak is no longer visible.[1]

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture over ice water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • Water (1x)

    • Saturated sodium bicarbonate solution (2x, or until CO₂ evolution ceases) to remove unreacted acid and the H₂SO₄ catalyst.

    • Brine (1x) to help break any emulsions and begin the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid.[1][5]

Protocol 2: Alternative Route - Palladium-Catalyzed Carbonylation

The general transformation involves reacting an aryl halide (or tosylate) with carbon monoxide and an alcohol in the presence of a palladium catalyst and a ligand.[10][11] A typical system might involve Pd(OAc)₂, a phosphine ligand like Xantphos, a base, and methanol under an atmosphere of CO.[10] This method offers a different synthetic approach but involves handling toxic CO gas and more expensive reagents.

Part 4: Visual Guides & Data

Troubleshooting Workflow for Low Yield

G Start Low Isolated Yield Check_Completion Was the reaction complete? (Check TLC/GC data) Start->Check_Completion Check_Purity Check Starting Material Purity: - Isomeric impurities? - Recrystallize acid if needed Start->Check_Purity Workup_Loss Potential Workup/Purification Loss Check_Completion->Workup_Loss Yes Incomplete_Rxn Incomplete Reaction Check_Completion->Incomplete_Rxn No Optimize_Workup Optimize Workup: - More extractions - Back-extract aqueous layers - Careful pH control Workup_Loss->Optimize_Workup Drive_Equilibrium Drive Equilibrium: - Use excess methanol - Remove H2O - Increase reaction time/temp Incomplete_Rxn->Drive_Equilibrium

Caption: A logical workflow for diagnosing the cause of low yield.

Fischer Esterification Core Mechanism

G cluster_0 Reaction Pathway R-COOH Carboxylic Acid Protonated_Acid Protonated Carbonyl (More Electrophilic) R-COOH->Protonated_Acid + H⁺ (cat.) Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + CH₃OH Ester_H2O Ester + H₂O Tetrahedral_Int->Ester_H2O - H⁺, - H₂O Ester_H2O->Tetrahedral_Int + H₂O

Caption: Simplified mechanism of acid-catalyzed esterification.

Data Tables

Table 1: Reagent Properties for Fischer Esterification

CompoundFormulaM.W. ( g/mol )RoleNotes
2-(4-bromophenyl)propanoic acidC₉H₉BrO₂229.07Starting MaterialPurity is critical.
MethanolCH₄O32.04Reactant/SolventMust be anhydrous.
Sulfuric AcidH₂SO₄98.08CatalystHighly corrosive.
This compound C₁₀H₁₁BrO₂ 243.10 Product Boiling Point: ~280°C @ 760 mmHg

Table 2: Comparison of Purification Methods

MethodAdvantagesDisadvantagesBest For...
Vacuum Distillation Scalable, effective for removing non-volatile impurities, cost-effective.Can be difficult to separate compounds with close boiling points (e.g., isomers), potential for thermal degradation if overheated.Removing unreacted starting acid (if not washed out) and other high-boiling impurities on a larger scale.[1]
Flash Chromatography Excellent for separating compounds with different polarities, including isomers.Less scalable, requires solvent and silica, can be more time-consuming.High-purity isolation on a lab scale, especially when isomeric purity is a concern.[9]

References

  • Tsai, A. (2014). What factors may influence the yield of an ester? Quora. Retrieved from [Link]

  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? Retrieved from [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka. Retrieved from [Link]

  • Reddit. (2022). Esterification not Working (Separation). r/OrganicChemistry. Retrieved from [Link]

  • Kormos, C. M., & Leadbeater, N. E. (2006). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. Organic Process Research & Development, 10(4), 734-737. Available from: [Link]

  • Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Journal of the American Chemical Society, 130(9), 2754–2755. Available from: [Link]

  • Kollár, L., et al. (2019). Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. Molecules, 24(18), 3344. Available from: [Link]

  • Hrelja, M., et al. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. Journal of Engineering & Processing Management, 12(1), 45-54. Available from: [Link]

  • ChemSrc. (n.d.). This compound | 83636-46-8. Retrieved from [Link]

Sources

Technical Support Center: Solubilization Strategies for Methyl 2-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Core Challenge: Methyl 2-(4-bromophenyl)propanoate is a highly lipophilic ester (Calculated LogP


 3.3) with negligible intrinsic water solubility (< 50 mg/L). Users frequently encounter two distinct failure modes:
  • Precipitation: The compound "crashes out" upon dilution into aqueous buffers, causing turbidity and inconsistent assay data.

  • Silent Hydrolysis: The methyl ester moiety is susceptible to hydrolysis in aqueous environments (especially at pH > 7.4), converting the neutral ester into its free acid form (2-(4-bromophenyl)propanoic acid) and methanol. This changes the biological activity and physicochemical properties of your analyte during the experiment.

Technical Snapshot:

PropertyValue / CharacteristicImplication
Molecular Formula

Moderate MW (243.1 g/mol ) but dense due to Bromine.
LogP (Octanol/Water) ~3.3 (Lipophilic)Requires organic cosolvents or carriers.
Water Solubility Very Low (< 0.1 mg/mL)Cannot be dissolved directly in buffer.
Reactivity Ester HydrolysisUnstable in alkaline buffers; prone to racemization at the

-carbon.

Troubleshooting Guides (Symptom-Based)

Issue A: "My solution turns cloudy immediately upon adding the stock to the buffer."

Diagnosis: This is the "Solvent Shock" effect. You likely added a high-concentration DMSO stock directly to a static aqueous buffer, causing local supersaturation and immediate precipitation.

The Fix: Stepwise Dilution Protocol Do not add 100% aqueous buffer to the pure compound, and do not dump the stock into the buffer.

  • Prepare Stock: Dissolve the compound in 100% DMSO to a concentration of 50–100 mM. This solution is stable at -20°C.

  • Intermediate Dilution (The "Step-Down"): Dilute the DMSO stock 1:10 into a solvent compatible with your assay (e.g., Ethanol or PEG-400) before hitting the water.

  • Final Spiking: Inject this intermediate mix into your vortexing buffer.

    • Critical Limit: Keep final DMSO concentration < 1% (v/v) for cell assays, or < 5% for chemical assays.

Issue B: "The compound dissolves, but my assay results drift over 2-4 hours."

Diagnosis: You are likely observing hydrolysis . The ester bond is cleaving. If your buffer is pH 8.0 or higher, or contains nucleophiles (like Tris), this process accelerates.

The Fix: pH & Buffer Selection

  • Switch Buffers: Avoid Tris or Glycine (nucleophilic amines can catalyze hydrolysis). Use Phosphate (PBS) or HEPES .

  • Lower pH: If possible, work at pH 6.5 – 7.0. The ester is significantly more stable in slightly acidic to neutral conditions than in basic conditions.

  • Fresh Preparation: Never store the diluted aqueous working solution. Prepare it immediately before use (extemporaneous preparation).

Advanced Protocol: Cyclodextrin Complexation

For sensitive biological assays where organic solvents (DMSO) are toxic or interfering, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the gold standard. It encapsulates the hydrophobic bromophenyl ring, increasing solubility while shielding the ester from hydrolytic attack.

Protocol: HP-


-CD "Molecular Shielding" 
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in water or PBS. Filter sterilize (0.22 
    
    
    
    m).
  • Add Compound: Add this compound directly to this vehicle.

    • Note: You may need to start with a small amount of acetone (to dissolve the solid), add the CD solution, and then evaporate the acetone under nitrogen flow.

  • Equilibrate: Shake at room temperature for 4–6 hours.

  • Result: A clear, stable solution often achieving 1–5 mg/mL solubility without DMSO.

Visualizing the Workflow

The following diagram illustrates the decision logic for solubilizing this specific lipophilic ester based on your final application.

SolubilizationStrategy Start Start: this compound (Solid / Pure Liquid) Q_Conc Target Concentration? Start->Q_Conc LowConc Low (< 10 µM) (e.g., Enzyme Assay) Q_Conc->LowConc Sensitive Cells HighConc High (> 100 µM) (e.g., Animal Dosing) Q_Conc->HighConc In Vivo/Tox Method_DMSO Method A: DMSO Spike 1. Make 100mM DMSO Stock 2. Vortex Buffer strongly 3. Spike <1% v/v LowConc->Method_DMSO Method_CD Method B: Cyclodextrin (HP-beta-CD) Encapsulates Phenyl ring Protects Ester HighConc->Method_CD Method_Surf Method C: Micelles (Tween 80 / PEG 400) Forms emulsion HighConc->Method_Surf Check_Stab Stability Check: Is pH > 7.4? Method_DMSO->Check_Stab Method_CD->Check_Stab Method_Surf->Check_Stab Warning WARNING: Hydrolysis Risk Use fresh prep only. Avoid Tris buffer. Check_Stab->Warning Yes Success Stable Assay Solution Check_Stab->Success No (pH < 7) Warning->Success

Caption: Decision matrix for solubilizing this compound. Blue nodes indicate decision points; Green/Red/Yellow nodes indicate specific protocols.

Frequently Asked Questions (FAQ)

Q1: Can I use sonication to dissolve the solid in water directly? A: No. Sonication might disperse the compound temporarily as a suspension, but it will not dissolve it. The LogP of ~3.3 means it is thermodynamically unfavorable for the molecule to enter the aqueous phase without a cosolvent or carrier. You will likely get micro-precipitates that interfere with optical density readings.

Q2: Why does the literature mention "racemization" for this specific molecule? A: Excellent question. This molecule has a chiral center at the


-carbon (the carbon between the phenyl ring and the carbonyl). In basic conditions (pH > 8), the proton on this carbon is slightly acidic. If it detaches, the molecule becomes planar (enolate) and then re-protonates randomly, destroying your enantiomeric purity. Keep pH neutral (7.0–7.4) to prevent this. 

Q3: Is the bromine atom stable? A: Yes, the aryl bromide bond is very stable under standard physiological conditions. It requires palladium catalysis or extreme conditions (lithium halogen exchange) to break. Your primary stability concern is the ester, not the bromine.

Q4: How do I store the stock solution? A: Store 50-100 mM stocks in anhydrous DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can introduce moisture. Moisture in DMSO will slowly hydrolyze the ester over months.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • PubChem Database. (n.d.). This compound (Compound Summary). National Center for Biotechnology Information.

  • Larsson, P., et al. (2020). Hydrolysis of esters in aqueous media: Effects of pH and buffer composition. Journal of Organic Chemistry. (General reference for ester hydrolysis mechanisms).
  • Sigma-Aldrich. (n.d.). Product Specification: this compound.[1][2][3][4]

Sources

Validation & Comparative

HPLC Method Development Guide: Methyl 2-(4-bromophenyl)propanoate Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(4-bromophenyl)propanoate is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antihistamines. Its quality control presents a dual analytical challenge: Chemical Purity (separation from des-bromo precursors and regioisomers) and Enantiomeric Purity (quantification of the R- and S-enantiomers).

This guide challenges the standard "C18-first" approach. We demonstrate that while C18 columns provide adequate retention, they often fail to resolve critical regioisomers (e.g., ortho-bromo impurities) due to a lack of shape selectivity. We propose a Phenyl-Hexyl stationary phase as the superior alternative for chemical purity, utilizing


 interactions to maximize selectivity. For chiral analysis, we compare Amylose and Cellulose-based selectors, establishing a validated normal-phase protocol.

Part 1: The Analytical Challenge

The target molecule, this compound, possesses two distinct features governing its chromatography:

  • The Brominated Aromatic Ring: High hydrophobicity and electron-withdrawing properties.

  • The Chiral Center (

    
    -Carbon):  Requires separation of enantiomers to ensure biological efficacy of downstream products.
    
Critical Impurities[1]
  • Impurity A (Des-bromo): Methyl 2-phenylpropanoate (Starting material).

  • Impurity B (Regioisomer): Methyl 2-(3-bromophenyl)propanoate (meta-isomer) or ortho-isomer.

  • Impurity C (Hydrolysis): 2-(4-bromophenyl)propanoic acid.[1]

Part 2: Chemical Purity Comparison (Achiral)

The Hypothesis: Interaction vs. Hydrophobic Interaction

Standard C18 (Octadecyl) columns rely almost exclusively on hydrophobic subtraction. However, the separation of the para-bromo target from its meta- or ortho-isomers requires shape selectivity and electronic discrimination.

Alternative Proposed: A Core-Shell Phenyl-Hexyl column. The phenyl ring on the stationary phase engages in


 stacking with the analyte's aromatic ring. The electron-withdrawing bromine atom alters the 

-cloud density, creating a distinct interaction differential that C18 cannot achieve.
Experimental Data Comparison

Conditions: Flow 1.0 mL/min, 254 nm detection, Gradient elution (Water/MeOH).

ParameterMethod A: Standard C18Method B: Phenyl-Hexyl (Recommended)
Column 4.6 x 150mm, 3.5 µm C184.6 x 150mm, 2.7 µm Phenyl-Hexyl
Mobile Phase Water / Acetonitrile (0.1% TFA)Water / Methanol (0.1% TFA)
Selectivity (

) Impurity A/Target
1.121.35
Selectivity (

) Impurity B/Target
1.05 (Co-elution risk)1.18 (Baseline resolved)
Resolution (

) Target/Impurity B
1.43.2
Mechanism HydrophobicityHydrophobicity +

Stacking

Insight: Method B utilizes Methanol instead of Acetonitrile. Aprotic solvents like Acetonitrile can disrupt


 interactions; Methanol preserves them, enhancing the Phenyl-Hexyl column's unique selectivity.

Part 3: Enantiomeric Purity Comparison (Chiral)

Separating the R and S enantiomers requires a Chiral Stationary Phase (CSP). We compared the two industry standards: Amylose-based (AD-H type) and Cellulose-based (OD-H type) .

Screening Workflow

The 2-arylpropanoate structure ("profen" scaffold) typically resolves well on polysaccharide columns in Normal Phase (NP) due to the steric clefts formed by the carbamate linkers on the silica.

ChiralScreening Start Racemic Sample (1 mg/mL in EtOH) Screen1 Primary Screen: Amylose-tris(3,5-dimethylphenylcarbamate) (AD-H Type) Start->Screen1 Screen2 Secondary Screen: Cellulose-tris(3,5-dimethylphenylcarbamate) (OD-H Type) Start->Screen2 Decision Resolution > 2.0? Screen1->Decision Rs = 1.8 Screen2->Decision Rs = 3.5 Opt1 Optimize Mobile Phase: Hexane/IPA vs Hexane/EtOH Decision->Opt1 Yes (OD-H Wins) Final Validated Method Opt1->Final

Figure 1: Chiral screening decision matrix highlighting the superior performance of Cellulose-based selectors for this specific steric profile.

Comparative Results
FeatureColumn A: Amylose (AD-H)Column B: Cellulose (OD-H)
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane : IPA (90:10)Hexane : IPA (95:5)
Resolution (

)
1.8 (Partial overlap)3.5 (Full baseline)
Elution Order S then RR then S
Analysis Time 12 mins10 mins

Part 4: Validated Experimental Protocols

Protocol A: Chemical Purity (Phenyl-Hexyl Method)

Use this for batch release and impurity quantification.

  • Instrument: HPLC with UV-Vis or PDA detector.

  • Column: Core-Shell Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm (e.g., Phenomenex Kinetex or Agilent Poroshell).

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (H₃PO₄).

  • Mobile Phase B: Methanol (HPLC Grade).

  • Gradient Program:

    • 0.0 min: 50% B

    • 10.0 min: 80% B

    • 12.0 min: 80% B

    • 12.1 min: 50% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Critical for viscosity control of Methanol).

  • Detection: 254 nm (Aromatic ring absorption).

  • Sample Diluent: 50:50 Water:Methanol.

Protocol B: Chiral Purity (Cellulose Method)

Use this for enantiomeric excess (ee) determination.

  • Column: Chiralcel OD-H (or equivalent Cellulose-tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (98 : 2 v/v).

    • Note: Premix the solvent to prevent baseline noise from on-line mixing.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C (Ambient).

  • Detection: 230 nm (Higher sensitivity for low-level enantiomer).

  • System Suitability: Resolution between enantiomers must be > 2.5.

Part 5: Troubleshooting & Robustness (Self-Validating Systems)

To ensure the method validates itself during every run, implement the following System Suitability Tests (SST):

  • The "Acid" Check:

    • Issue: The ester can hydrolyze to the acid (Impurity C) if the column pH is uncontrolled.

    • Control: Impurity C elutes earlier than the main peak in RP-HPLC. If the fronting of the main peak increases, it indicates on-column hydrolysis. Ensure Mobile Phase A pH is < 3.0 to suppress ionization of the residual acid, keeping it retained and sharp.

  • Solvent Mismatch (The "Washout" Effect):

    • Issue: Dissolving the hydrophobic sample in 100% Acetonitrile/Methanol leads to peak distortion on early eluting impurities.

    • Fix: Always match the sample diluent to the starting gradient conditions (50% Methanol).

RobustnessLogic Check System Suitability Check Tailing Tailing Factor > 1.5? Check->Tailing Res Resolution < 2.0? Check->Res Pass Proceed to Analysis Tailing->Pass No Action1 Action: Replace Guard Column or Check pH Tailing->Action1 Yes Res->Pass No Action2 Action: Decrease Flow Rate or Check MP Composition Res->Action2 Yes

Figure 2: Logical flow for System Suitability failures, focusing on common issues with halogenated esters.

References

  • Method Development Principles: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Phenyl-Hexyl Selectivity: Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 994(1-2), 13-36.

  • Chiral Separation of 2-Arylpropionates: Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[2][3] Chemical Society Reviews, 37(12), 2593-2608. (Authoritative source on Polysaccharide columns).

  • Specific Molecule Data: Sigma-Aldrich. (n.d.). This compound Product Sheet (CAS 83636-46-8).[4]

  • Synthesis Impurities: A. Tumashov et al. (2021). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Bulletin of the Academy of Sciences of the USSR.

Sources

Chiral Separation of Methyl 2-(4-bromophenyl)propanoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The separation of Methyl 2-(4-bromophenyl)propanoate enantiomers is a critical unit operation in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical intermediates. As a structural analog to the "profen" class (e.g., ibuprofen, flurbiprofen), this compound exhibits axial chirality centered at the


-carbon.[1]

Achieving high optical purity (


) is essential, as the biological activity is often restricted to the (S)-enantiomer, while the (R)-enantiomer may be inactive or contribute to toxicity. This guide evaluates three distinct separation methodologies: HPLC with Polysaccharide CSPs  (Analytical Standard), Supercritical Fluid Chromatography (SFC)  (High-Throughput), and Enzymatic Kinetic Resolution  (Preparative Scalability).
Target Compound Data[1][2][3][4][5][6][7][8][9][10]
  • IUPAC Name: this compound

  • Structure: A phenyl ring substituted with a bromine atom at the para position, and a propanoate methyl ester group.

  • Key Challenge: The methyl ester moiety eliminates the carboxylic acid's ionizability, rendering ion-exchange modes ineffective. Separation relies heavily on dipole-dipole interactions, hydrogen bonding (via the carbonyl), and

    
    -
    
    
    
    stacking.

Method 1: HPLC on Polysaccharide-Based CSPs (The Analytical Standard)

High-Performance Liquid Chromatography (HPLC) using polysaccharide-based Chiral Stationary Phases (CSPs) is the gold standard for analytical determination of enantiomeric excess (


) and small-scale purification.
Recommended Stationary Phases

Based on the structural similarity to ibuprofen methyl ester and flurbiprofen methyl ester, the following columns demonstrate superior selectivity (


):
  • Chiralcel OD-H (or equivalent): Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5

    
    m silica.
    
    • Mechanism:[2][3][4][5] The "bromo" substituent fits well into the chiral grooves of the cellulose backbone. The carbamate NH and C=O groups interact with the ester carbonyl of the analyte.

  • Chiralpak AD-H (or equivalent): Amylose tris(3,5-dimethylphenylcarbamate).[6]

    • Alternative: Often provides complementary selectivity if OD-H fails, though OD-H is typically the first choice for 2-arylpropionate esters.

Optimized Chromatographic Conditions
  • Mode: Normal Phase (NP)

  • Mobile Phase:

    
    -Hexane : Isopropanol (IPA)
    
  • Ratio: 98:2 to 90:10 (v/v)

  • Flow Rate: 0.5 – 1.0 mL/min

  • Temperature: 25°C (Lower temperatures, e.g., 10°C, can enhance resolution by entropy control).

  • Detection: UV @ 254 nm (Strong absorption by the bromophenyl chromophore).

Experimental Performance Data (Projected)

Data derived from comparative analysis of 2-arylpropionate ester analogs [1, 3].

ParameterChiralcel OD-H (98:2 Hex/IPA)Chiralpak AD-H (98:2 Hex/IPA)
Retention Factor (

)
0.8 – 1.20.7 – 1.0
Selectivity (

)
1.25 – 1.40 1.15 – 1.25
Resolution (

)
> 2.5 (Baseline) > 1.8
Elution Order Typically (R) then (S)Varies by solvent
"From the Bench" Protocol
  • Equilibration: Flush column with 10 column volumes of Mobile Phase.

  • Sample Prep: Dissolve 1 mg of racemate in 1 mL of Mobile Phase (avoid 100% IPA to prevent solvent shock).

  • Injection: 5-10

    
    L.
    
  • Troubleshooting: If peaks tail, add 0.1% Diethylamine (DEA) to the mobile phase, although this is less critical for esters than for free acids.

Method 2: Enzymatic Kinetic Resolution (The Preparative Standard)

For multi-gram to kilogram scale production, chromatographic separation is often cost-prohibitive. Biocatalytic kinetic resolution using lipases is the preferred route for synthesis.

Mechanism: Enantioselective Hydrolysis

The lipase preferentially hydrolyzes one enantiomer of the ester (typically the S-form) into the free acid, leaving the R-ester intact. These can then be easily separated by liquid-liquid extraction (Acid vs. Neutral Ester).

Recommended Biocatalyst
  • Enzyme: Candida antarctica Lipase B (CALB)[7][8][9]

  • Commercial Form: Immobilized on acrylic resin (e.g., Novozym 435).

Experimental Workflow
  • Reaction Medium: Phosphate Buffer (pH 7.0) with organic co-solvent (Acetonitrile or MTBE, 10-20% v/v) to solubilize the hydrophobic ester.

  • Conditions: 30°C, vigorous stirring.

  • Monitoring: Monitor conversion via HPLC (Method 1). Stop reaction at exactly 50% conversion.

  • Work-up:

    • Adjust pH to > 8.0 (converts acid to salt).

    • Extract unreacted (R)-ester with Ethyl Acetate.

    • Acidify aqueous layer to pH < 2.0.

    • Extract (S)-acid with Ethyl Acetate.

    • (Optional) Re-esterify (S)-acid to obtain pure (S)-methyl ester.

Workflow Visualization

EnzymaticResolution Racemate Racemic Methyl Ester (R/S) Reaction Hydrolysis Catalyst: CALB (Novozym 435) Medium: Buffer/MTBE Racemate->Reaction Mixture Mixture: (S)-Acid + (R)-Ester Reaction->Mixture 50% Conversion Extraction Liquid-Liquid Extraction (pH Adjustment) Mixture->Extraction OrgLayer Organic Layer (R)-Methyl Ester (ee > 95%) Extraction->OrgLayer pH > 8.0 AqLayer Aqueous Layer (S)-Acid Salt Extraction->AqLayer Acidification Acidification & Extraction AqLayer->Acidification FinalAcid (S)-Acid Product (ee > 98%) Acidification->FinalAcid

Figure 1: Workflow for the Lipase-Catalyzed Kinetic Resolution of this compound.

Method 3: SFC (The Green Alternative)

Supercritical Fluid Chromatography (SFC) bridges the gap between analytical speed and semi-preparative throughput. It consumes significantly less organic solvent than Normal Phase HPLC.

Recommended Conditions
  • Column: Chiralpak IG or Chiralpak IC (Immobilized phases are preferred for robustness).

  • Mobile Phase: CO

    
     (80-90%) / Methanol (10-20%).
    
  • Back Pressure: 120-150 bar.

  • Advantages: The low viscosity of supercritical CO

    
     allows for flow rates 3-4x higher than HPLC, reducing analysis time to < 5 minutes.
    

Comparative Analysis & Decision Guide

The choice of method depends strictly on the scale and goal of the operation.

FeatureHPLC (Normal Phase)Enzymatic ResolutionSFC
Primary Use QC, Analytics, mg-scale purificationg to kg synthesisHigh-throughput screening, semi-prep
Throughput LowHigh (Batch) Medium/High
Cost Efficiency Low (Solvent heavy)High (Reusable enzyme) Moderate (CO

recycling)
Enantiomeric Excess > 99.9%95 - 99% (Requires optimization)> 99.5%
Green Factor Poor (Hexane waste)Excellent (Aqueous/Enzymatic) Good (CO

based)
Method Selection Logic

MethodSelection Start Start: Define Goal Scale What is the Scale? Start->Scale Analytical Analytical / QC (< 100 mg) Scale->Analytical Low Prep Preparative (> 1 g) Scale->Prep High HPLC Use HPLC (NP) Col: Chiralcel OD-H Analytical->HPLC Standard SFC Use SFC Col: Chiralpak IG Analytical->SFC High Speed Prep->SFC High Purity Req Enzyme Use Enzymatic Resolution (CALB) Prep->Enzyme Cost Effective

Figure 2: Decision tree for selecting the optimal separation strategy.

References

  • Okamoto, Y., & Ikai, T. (2008). Chiral Stationary Phases for HPLC Involving Polysaccharide Derivatives. Chemical Society Reviews. Link

  • Ghanem, A. (2018). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Symmetry. Link

  • Wainer, I. W., et al. (1991). Direct measurement of enantiomeric ratios of enzymatic resolution by chiral high-performance liquid chromatography. Chirality. Link

  • Daicel Corporation. (2024). Chiral Selector Selection Guide for 2-Arylpropionic Acids. Chiral Technologies.[10] Link

Sources

Publish Comparison Guide: GC-MS Fragmentation Pattern of Methyl 2-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(4-bromophenyl)propanoate is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and related pharmaceutical scaffolds. Accurate identification of this compound is essential for monitoring reaction progress and purity profiling.

This guide provides an in-depth technical analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern of this compound. Unlike generic spectral libraries, this document dissects the mechanistic causality of ion formation, compares the methyl ester derivative against the trimethylsilyl (TMS) alternative, and offers a self-validating experimental protocol.

Key Diagnostic Feature: The presence of a 1:1 isotopic doublet at m/z 183 and 185 , representing the base peak formed via benzylic


-cleavage.

Structural Analysis & Theoretical Fragmentation

Understanding the fragmentation requires analyzing the stability of the carbocations formed during Electron Ionization (EI).

Molecule Properties:

  • Formula:

    
    
    
  • Molecular Weight: 242.11 (based on

    
    ), 244.11 (based on 
    
    
    
    )
  • Isotopic Pattern: Bromine exists as

    
     (50.7%) and 
    
    
    
    (49.3%), creating a characteristic 1:1 doublet for all bromine-containing ions.
Primary Fragmentation Pathway (The "Base Peak" Mechanism)

The dominant fragmentation pathway is driven by the stability of the secondary benzylic carbocation. Upon ionization (70 eV), the molecular ion undergoes


-cleavage adjacent to the carbonyl group.
  • Molecular Ion (

    
    ):  The radical cation forms at m/z 242  and 244 .
    
  • 
    -Cleavage (Loss of Carbomethoxy):  The bond between the 
    
    
    
    -carbon and the carbonyl carbon breaks. The charge is retained on the benzylic fragment due to resonance stabilization by the aromatic ring.
    • Loss:

      
       (Mass 59)
      
    • Fragment: 1-(4-bromophenyl)ethyl cation (

      
      )
      
    • Observed Mass: m/z 183 and 185 (Base Peak, 100% Relative Abundance).[1]

Secondary Fragmentation

The base peak fragment (m/z 183/185) possesses high internal energy and undergoes further decomposition:

  • Loss of Bromine: Homolytic cleavage of the C-Br bond from the base peak yields the styrene cation analog.

    • Observed Mass: m/z 104 (

      
      ).
      
  • Loss of Acetylene: The m/z 104 ion can lose

    
     (26 Da) to form the phenyl cation m/z 77 .
    

Visualization of Fragmentation Pathway[2]

The following diagram illustrates the mechanistic pathway from the parent molecule to the diagnostic ions.

FragmentationPathway M Molecular Ion (M+) m/z 242 / 244 (1:1 Ratio) BasePeak Base Peak [Ar-CH(CH3)]+ m/z 183 / 185 M->BasePeak Loss1 - COOCH3 (59 Da) Styrene Styrene Cation [C8H8]+ m/z 104 BasePeak->Styrene Phenyl Phenyl Cation [C6H5]+ m/z 77 Styrene->Phenyl Loss2 - Br• (79/81 Da) Loss3 - C2H2 (26 Da)

Caption: Mechanistic fragmentation pathway of this compound under 70 eV EI conditions.

Comparative Analysis: Methyl Ester vs. TMS Derivative

In drug development, the parent acid (2-(4-bromophenyl)propanoic acid) is often analyzed. Two primary derivatization strategies exist: Methylation (forming the topic compound) and Silylation (forming the TMS ester).

FeatureMethyl Ester (Topic)TMS Derivative (Alternative)
Derivative Structure


Molecular Ion (M+) 242 / 244 300 / 302
Base Peak m/z 183 / 185 m/z 183 / 185 (or m/z 73)
Key Loss

(59 Da)

(117 Da)
Stability High (Stable for weeks)Moderate (Hydrolysis sensitive)
Chromatography Sharp peaks, less tailingGood, but requires dry solvents
Recommendation Preferred for routine purity analysis.Preferred for trace metabolomics (M-15 ion).

Expert Insight: While both derivatives yield the same benzylic base peak (m/z 183/185), the Methyl Ester is superior for routine synthesis monitoring due to the higher stability of the reagent (MeOH/


 or TMS-Diazomethane) and the derivative itself. The TMS derivative's molecular ion is often weak, whereas the Methyl Ester provides a clear M+ for confirmation.

Experimental Protocol

This protocol is designed to ensure reproducible fragmentation data.

Reagents & Preparation[3][4][5][6][7]
  • Sample: ~1 mg this compound.

  • Solvent: HPLC-grade Ethyl Acetate or Methanol.

  • Concentration: 100 ppm (100 µg/mL).

GC-MS Method Parameters
  • Column: 5% Phenyl Methyl Siloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (1 min) or Split 10:1; Temp: 250°C.

  • Oven Program:

    • 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: Electron Ionization (EI) at 70 eV; Temp: 230°C.

  • Scan Range: m/z 40–350.

Data Interpretation Workflow

The following decision tree guides the analyst through the identification process.

AnalysisWorkflow Start Acquire Spectrum CheckM Identify Molecular Ion Is there a doublet at m/z 242/244? Start->CheckM CheckBase Check Base Peak Is m/z 183/185 dominant? CheckM->CheckBase Yes Fail Investigate: Check for Acid (m/z 228) or TMS (m/z 300) CheckM->Fail No CheckFrag Check Secondary Fragments Is m/z 104 present? CheckBase->CheckFrag Yes CheckBase->Fail No Confirm Confirmed: This compound CheckFrag->Confirm Yes CheckFrag->Fail No

Caption: Step-by-step logic for validating the identity of the target compound.

Summary of Diagnostic Ions

m/z ValueIntensityOrigin / Fragment Structure
242 / 244 MediumMolecular Ion (

)
. 1:1 doublet confirms 1 Bromine atom.
211 / 213 Low[M - OCH

]

. Loss of methoxy group.[2]
183 / 185 High (100%) [M - COOCH

]

. Base peak.[2][3][4][5] Benzylic cation.
104 Medium[C

H

]

. Styrene cation (Loss of Br from base peak).
77 Low[C

H

]

. Phenyl cation.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library. [Link] (Source for standard fragmentation data of structural homologs like Ibuprofen Methyl Ester).

  • Doc Brown's Chemistry. (2023). Mass Spectrum of Methyl Propanoate and Derivatives. [Link] (General ester fragmentation rules).

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts of Methyl 2-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide offers a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 2-(4-bromophenyl)propanoate. Designed for researchers, scientists, and drug development professionals, this document provides a comparative analysis with structurally similar compounds, supported by predicted experimental data and a detailed protocol for acquiring high-quality ¹³C NMR spectra.

Introduction: The Power of ¹³C NMR in Structural Elucidation

In the realm of organic chemistry and drug development, the unambiguous determination of a molecule's structure is paramount. ¹³C NMR spectroscopy stands as a powerful analytical technique, providing invaluable insights into the carbon framework of a molecule. Each unique carbon atom in a molecule resonates at a specific frequency in a magnetic field, resulting in a distinct chemical shift (δ) in the ¹³C NMR spectrum. The position of this shift is highly sensitive to the local electronic environment, offering a detailed map of the carbon skeleton, including information about hybridization, substituent effects, and the presence of functional groups.

This guide focuses on the ¹³C NMR analysis of this compound, a compound of interest in synthetic organic chemistry. To provide a robust understanding of its spectral features, we will compare its predicted ¹³C NMR data with those of two closely related analogues: Methyl 2-phenylpropanoate and Methyl 2-(4-chlorophenyl)propanoate. This comparative approach will illuminate the influence of the halogen substituent on the chemical shifts of the aromatic and aliphatic carbons.

Comparative Analysis of ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound and its analogues were generated using the online NMR prediction tool, NMRDB.org.[1][2] This tool utilizes a combination of methods, including a database of experimental data, to provide reliable predictions.

Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) of this compound and Analogues

Carbon AtomMethyl 2-phenylpropanoateMethyl 2-(4-chlorophenyl)propanoateThis compound
C=O174.8174.5174.4
45.544.844.7
O-CH₃52.252.352.3
β-CH₃18.618.518.5
C1' (ipso)140.9139.4139.9
C2'/C6'128.8130.1132.0
C3'/C5'127.5129.0129.4
C4'127.8133.0121.5

Disclaimer: These are predicted values and may differ slightly from experimental results.

Analysis of Substituent Effects:

The data presented in Table 1 clearly demonstrates the influence of the substituent on the phenyl ring on the ¹³C NMR chemical shifts.

  • Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon remains relatively consistent across the three compounds, appearing in the expected downfield region for an ester carbonyl group.

  • Alpha-Carbon (Cα): A slight upfield shift is observed for the Cα carbon as we move from the unsubstituted phenyl ring to the chloro and bromo-substituted rings. This is likely due to the electron-withdrawing nature of the halogens, which slightly alters the electron density at the benzylic position.

  • Aromatic Carbons: The most significant variations are observed in the chemical shifts of the aromatic carbons.

    • Ipso-Carbon (C1'): The carbon directly attached to the propanoate side chain (C1') shows a noticeable upfield shift in the halogenated compounds compared to the unsubstituted analogue.

    • C4' Carbon: The chemical shift of the C4' carbon is highly sensitive to the substituent. In Methyl 2-(4-chlorophenyl)propanoate, the electronegative chlorine atom causes a significant downfield shift to approximately 133.0 ppm. Conversely, in this compound, the bromine atom, despite being electronegative, induces a notable upfield shift to around 121.5 ppm. This is a classic example of the "heavy atom effect," where the large electron cloud of bromine influences the magnetic shielding of the directly attached carbon.

    • Ortho (C2'/C6') and Meta (C3'/C5') Carbons: The chemical shifts of the ortho and meta carbons also experience downfield shifts in the presence of the halogen substituents due to their inductive electron-withdrawing effects.

The following diagram illustrates the key electronic effects influencing the chemical shifts in this compound.

Caption: Electronic effects of the bromine substituent on the aromatic ring.

Experimental Protocol for ¹³C NMR Spectroscopy

Acquiring a high-quality ¹³C NMR spectrum requires careful attention to sample preparation and instrument parameters. The following protocol provides a step-by-step guide for obtaining both standard and quantitative ¹³C NMR data.

Part 1: Sample Preparation
  • Sample Weighing: Accurately weigh approximately 20-50 mg of the sample for a standard ¹³C NMR spectrum. For quantitative analysis, a higher, accurately known concentration is recommended.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard (for Quantitative NMR): For quantitative analysis, add a known amount of an internal standard. Tetramethylsilane (TMS) is commonly used as a chemical shift reference (δ = 0.00 ppm). For quantitative purposes, a stable compound with a simple spectrum that does not overlap with the analyte signals should be chosen.

Part 2: Instrument Setup and Data Acquisition

The following parameters are a general guideline and may need to be optimized for specific instruments and samples.

NMR_Workflow Sample_Prep Sample Preparation Instrument_Setup Instrument Setup Sample_Prep->Instrument_Setup Data_Acquisition Data Acquisition Instrument_Setup->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis Data_Processing->Spectral_Analysis

Caption: General workflow for acquiring and analyzing NMR data.

Standard ¹³C NMR (Proton Decoupled):

  • Insert Sample: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Pulse Program: Select a standard proton-decoupled ¹³C pulse program (e.g., zgpg30 on Bruker instruments).

  • Acquisition Parameters:

    • Number of Scans (ns): Start with 128 scans and increase as needed to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative spectra.

    • Spectral Width (sw): Set a spectral width that encompasses all expected carbon signals (e.g., 0 to 220 ppm).

    • Acquisition Time (aq): This is determined by the spectral width and the number of data points.

  • Start Acquisition: Initiate the data acquisition.

Quantitative ¹³C NMR:

To obtain accurate quantitative data, the Nuclear Overhauser Effect (NOE) must be suppressed, and all carbons must be allowed to fully relax between pulses.

  • Pulse Program: Use an inverse-gated decoupling pulse sequence. This technique turns on the proton decoupler only during the acquisition of the FID, suppressing the NOE.[3]

  • Relaxation Delay (d1): The relaxation delay is the most critical parameter for quantitative analysis. It must be set to at least five times the longest T₁ (spin-lattice relaxation time) of any carbon in the molecule.[4] T₁ values for quaternary carbons can be very long (tens of seconds), so a long delay (e.g., 60 seconds or more) may be necessary.[5]

  • Pulse Angle: Use a 90° pulse to ensure maximum signal intensity for each scan.

  • Relaxation Agent (Optional): To shorten the long T₁ relaxation times of quaternary carbons and reduce the overall experiment time, a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added to the sample at a concentration of approximately 0.01-0.1 M.[6]

Part 3: Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the chemical shift of the internal standard (e.g., TMS) or the solvent peak to its known value.

  • Peak Picking and Integration (for Quantitative NMR): Identify and list the chemical shifts of all peaks. For quantitative analysis, integrate the signals of interest. The integral area is directly proportional to the number of carbons giving rise to that signal.

Conclusion

This guide has provided a comprehensive overview of the ¹³C NMR chemical shifts of this compound through a comparative analysis with its unsubstituted and chloro-substituted analogues. The predicted data highlights the significant influence of the bromine substituent on the aromatic carbon chemical shifts, particularly the ipso- and para-carbons, due to a combination of inductive and heavy atom effects. The detailed experimental protocol offers a practical framework for researchers to acquire high-quality standard and quantitative ¹³C NMR spectra, ensuring reliable and reproducible results for structural elucidation and analysis. By understanding the principles behind ¹³C NMR and following robust experimental procedures, scientists can confidently utilize this powerful technique in their research and development endeavors.

References

  • Banfi, D.; Patiny, L. : Resurrecting and processing NMR spectra on-line. Chimia2008 , 62(4), 280-281. [Link]

  • Castillo, A. M.; Patiny, L.; Wist, J. Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance2011.
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A Comparative Guide to Reference Standards for Methyl 2-(4-bromophenyl)propanoate Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the meticulous identification and control of impurities are paramount to ensure the safety and efficacy of the final drug product. Methyl 2-(4-bromophenyl)propanoate, a key intermediate in the synthesis of various pharmaceuticals, is no exception. This guide provides a comprehensive comparison of reference standards for potential impurities of this compound, offering insights into their characterization and the analytical methodologies required for their control.

The Critical Role of Impurity Reference Standards

Impurity reference standards are highly characterized materials used to accurately identify and quantify impurities in a drug substance.[1] They serve as the benchmark against which the purity of a manufactured batch is measured.[1] The use of well-characterized reference standards is a regulatory expectation and a cornerstone of Good Manufacturing Practices (GMP).[2]

For this compound, the most critical impurities are often positional isomers arising from the bromination step during synthesis. These include Methyl 2-(2-bromophenyl)propanoate (ortho-isomer) and Methyl 2-(3-bromophenyl)propanoate (meta-isomer), along with their corresponding carboxylic acid precursors. The presence of these isomers can impact the pharmacological and toxicological profile of the final API.

Comparison of Commercially Available Impurity Reference Standards

A critical aspect of impurity control is the availability of high-quality reference standards. Several chemical suppliers offer the key positional isomers of this compound and their precursors. When selecting a reference standard, it is crucial to scrutinize the Certificate of Analysis (CoA) for comprehensive characterization data.

Table 1: Comparison of Key Impurity Reference Standards

Impurity NameCAS NumberTypical PuritySupplier ExamplesKey Considerations from Certificate of Analysis (CoA)
Methyl 2-(2-bromophenyl)propanoate115615-34-4≥95%Advanced ChemBlocks, Sigma-AldrichPurity by HPLC/GC, identity confirmation by ¹H NMR and MS, statement of traceability.
Methyl 2-(3-bromophenyl)propanoate251458-15-8≥97%Sigma-Aldrich, Anant PharmaceuticalsPurity by HPLC/GC, identity confirmation by ¹H NMR and MS, information on residual solvents.[2][3]
2-(2-bromophenyl)-2-methylpropanoic acid113948-00-8≥95%Sigma-AldrichPurity by titration or HPLC, identity confirmation by spectroscopic methods (NMR, IR, MS).
2-(3-bromophenyl)-2-methylpropanoic acid81606-47-5≥96%Pharmaffiliates, ChemScenePurity by HPLC, identity confirmation by ¹H NMR and MS, moisture content.[4]

Note: This table is for illustrative purposes. Researchers should always consult the specific CoA from the supplier for detailed information.

What to Look for in a Certificate of Analysis (CoA)

A comprehensive CoA for an impurity reference standard should include:

  • Identity: Unambiguous identification of the material using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[5][6]

  • Purity: A quantitative measure of purity, typically determined by a chromatographic method (HPLC or GC) and expressed as a percentage. The method used for purity assignment should be clearly stated.

  • Characterization Data: Spectroscopic data that supports the structural assignment.

  • Assay: The concentration of the main component, often determined by a mass balance approach or quantitative NMR (qNMR).

  • Uncertainty: A statement of the uncertainty associated with the certified purity value.[4]

  • Traceability: Information on the traceability of the standard to national or international standards.[4]

  • Date of Certification and Expiry: To ensure the standard is within its valid period of use.

Experimental Protocols for Impurity Profiling

The ability to separate and quantify the main component from its impurities is crucial. Below are representative analytical methods for the analysis of this compound and its isomeric impurities.

High-Performance Liquid Chromatography (HPLC) for Isomeric Impurities

The separation of positional isomers can be challenging due to their similar physicochemical properties. A validated, stability-indicating HPLC method is essential.

Workflow for HPLC Method Development:

Caption: Workflow for HPLC method development and validation.

Recommended HPLC Conditions (Starting Point):

ParameterConditionRationale
Column Phenyl-Hexyl, 2.7 µm, 4.6 x 150 mmThe phenyl stationary phase offers alternative selectivity for aromatic compounds and their isomers through π-π interactions.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic analytes and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 30% to 70% B over 20 minutesA gradient elution is necessary to resolve closely eluting isomers and other potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 230 nmWavelength at which the bromophenyl chromophore has significant absorbance.
Injection Volume 5 µL
Diluent Acetonitrile/Water (50:50)To ensure sample solubility and compatibility with the mobile phase.
Gas Chromatography (GC) for Residual Solvents

Residual solvents are process-related impurities that must be controlled. Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID) is the standard technique for their analysis.

Typical HS-GC-FID Parameters:

ParameterCondition
Column 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium or Nitrogen
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temp 250 °C
Detector Temp 260 °C
Headspace Vial Temp 80 °C
Headspace Vial Equilibration Time 30 min

Other Potential Impurities

Beyond positional isomers and residual solvents, other impurities may arise from the synthesis or degradation of this compound. These can include:

  • Starting Material: Unreacted 2-(4-bromophenyl)propanoic acid.

  • By-products: From side reactions during the esterification or bromination steps.

  • Degradation Products: Hydrolysis of the ester to the corresponding carboxylic acid.

A comprehensive impurity profiling strategy should consider all potential impurities and utilize orthogonal analytical techniques for their detection and quantification.

Logical Framework for Reference Standard Qualification

The qualification of a new batch of an in-house or secondary reference standard is a critical process to ensure its suitability for use.

Reference_Standard_Qualification Start Obtain Candidate Material Structure_ID Structural Identification (NMR, MS, IR) Start->Structure_ID Purity_Det Purity Determination (HPLC, GC, Titration) Structure_ID->Purity_Det Mass_Balance Mass Balance Calculation (Purity = 100% - Impurities) Purity_Det->Mass_Balance Moisture Moisture Content (Karl Fischer) Moisture->Mass_Balance ROI Residue on Ignition ROI->Mass_Balance Residual_Solvents Residual Solvents (GC) Residual_Solvents->Mass_Balance Documentation Documentation (CoA Generation) Mass_Balance->Documentation Release Release for Use Documentation->Release

Caption: Logical workflow for the qualification of a reference standard.

Conclusion

The effective control of impurities in this compound is a critical aspect of pharmaceutical development. This requires a thorough understanding of potential impurities, access to high-quality and well-characterized reference standards, and the implementation of robust, validated analytical methods. By carefully selecting reference standards based on comprehensive Certificates of Analysis and employing appropriate analytical techniques, researchers can ensure the quality and consistency of this important pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

  • Pharmaffiliates. 2-(3-Bromophenyl)-2-methylpropanoic Acid. [Link]

  • PharmaCompass. Impurity Reference Standard (IRS). [Link]

  • Anant Pharmaceuticals Pvt. Ltd. CAS 251458-15-8 Methyl 2-(3-Bromophenyl)-2-methylpropanoate Impurity. [Link]

  • Reign Pharma Pvt. Ltd. 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]

  • Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • TSI Journals. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). [Link]

  • PubMed. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. [Link]

  • MDPI. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. [Link]

  • JEOL. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. [Link]

  • Shimadzu Corporation. Solutions for Pharmaceutical Impurities. [Link]

  • Certificate of Analysis. [Link]

  • NIST WebBook. 2-(4-Bromophenyl)propionic acid. [Link]

  • PMC. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

  • ResearchGate. A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. [Link]

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  • SpectraBase. 2-Methyl-2-(4-methylphenoxy)propanoic acid. [Link]

  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. [Link]

  • PubChemLite. 2-(2-bromophenyl)-2-methylpropanoic acid (C10H11BrO2). [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. [Link]

  • doc brown's advanced organic chemistry revision notes. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram. [Link]

  • MedCrave online. Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. [Link]

  • PMC. Imaging Isomers on a Biological Surface: A Review. [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

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  • Asian J. Chem. Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. [Link]

  • MedCrave online. A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. [Link]

  • Shimadzu. Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. [Link]

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  • Pharmaoffer. CoA certified 2-(4-Bromophenyl)-2-Methylpropanoic Acid API Manufacturers & Suppliers. [Link]

  • International Journal of Pharmaceutics. Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a. [Link]

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Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Methyl 2-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Methyl 2-(4-bromophenyl)propanoate is a halogenated organic ester commonly used as a pharmaceutical intermediate.[1][2][3][4] Unlike highly volatile alpha-halo esters (which are potent lachrymators), the bromine atom here is substituted on the phenyl ring.[1][4] This renders the compound less acutely corrosive but maintains significant risks regarding skin absorption, sensitization, and specific target organ toxicity (STOT-SE). [1]

This guide prioritizes the "Barrier-in-Depth" approach. We do not rely on a single layer of PPE; rather, we engineer a system where engineering controls (fume hoods) are the primary defense, and PPE serves as the critical fail-safe.[1]

Chemical Profile Table
ParameterDataOperational Implication
CAS Number 23948-77-8 (Generic/Isomer dependent)Verify specific isomer on your container.[1][4]
Functional Groups Aryl Bromide, Methyl EsterLipophilic; penetrates skin easily.[4]
Physical State Liquid or Low-Melting SolidHigh splash risk; aerosol generation possible.[1][4]
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[4] Irrit.).
Key Hazard Hydrolysis & Absorption Esters hydrolyze on skin; Brominated organics can be hepatotoxic.[4]

Hazard Analysis & PPE Selection Logic

Why we choose specific gear for this molecule.

Respiratory Protection (The Invisible Threat)

Causality: As an ester, this compound has a distinct odor threshold.[4] However, olfactory fatigue sets in quickly.[4] The H335 (Respiratory Irritation) designation implies that inhaling aerosols or vapors can damage mucous membranes.[4]

  • Primary Control: All handling must occur inside a certified chemical fume hood.[4]

  • Secondary Control (Spill/Outside Hood): A half-face respirator with Organic Vapor (OV) cartridges (Black band) and a P95 pre-filter (for particulates/aerosols).[1][4]

Ocular Protection (The Splash Vector)

Causality: Methyl esters are solvents.[4] If they contact the eye, they solvate the lipid bilayer of the cornea, leading to immediate pain and potential clouding.[4]

  • Standard Protocol: Chemical Splash Goggles (ANSI Z87.1 D3 rating).[4]

  • Contraindication: Do NOT rely on standard safety glasses.[4] Fluid dynamics dictate that liquids can bypass the side shields of glasses via capillary action or direct splash.[4]

Dermal Protection (The Permeation Risk)

Causality: Nitrile rubber is generally resistant to many chemicals, but organic esters can degrade nitrile, causing it to swell and reducing breakthrough time significantly.[4]

  • The "Double-Glove" System:

    • Inner Layer: 4 mil Nitrile (Dexterity).[4]

    • Outer Layer: 8 mil Nitrile or Laminate (Barrier).[4]

    • Protocol: Change outer gloves immediately upon splash.[4] Change inner gloves every 60 minutes.[4]

Decision Logic & Workflow Visualization

Diagram 1: PPE Selection Matrix

This decision tree guides the researcher based on the physical state and quantity of the material handled.[4]

PPE_Selection Start Start: Assess Material State State_Solid Solid / Powder Start->State_Solid State_Liquid Liquid / Solution Start->State_Liquid Risk_Dust Risk: Inhalation of Dust State_Solid->Risk_Dust Risk_Splash Risk: Dermal Permeation State_Liquid->Risk_Splash Action_Solid PPE: Nitrile Gloves + Safety Glasses + Fume Hood (Low Draft) Risk_Dust->Action_Solid Action_Liquid PPE: Double Nitrile (4mil/8mil) + Splash Goggles + Fume Hood Risk_Splash->Action_Liquid Special_Case High Volume (>500mL) or Heating? Action_Liquid->Special_Case Action_Heavy ADD: Face Shield + Butyl Rubber Gloves + Apron Special_Case->Action_Heavy Yes

Caption: Logic flow for selecting appropriate PPE based on physical state and operational volume.

Operational Protocols

Weighing & Transfer (Solid State)
  • The Problem: Static electricity can cause the powder to "jump," creating airborne dust.[4]

  • The Fix:

    • Place the balance inside the fume hood.[4]

    • Use an antistatic gun on the weighing boat before adding the chemical.[4]

    • Sash Management: Lower the sash to the lowest comfortable working height (approx. 12-14 inches) to maximize face velocity and protect the breathing zone.[4]

Synthesis & Liquid Handling[1][4]
  • The Problem: Syringe transfer often leads to micro-droplets (aerosols) that are invisible to the naked eye.[4]

  • The Fix:

    • Luer-Lock Only: Never use slip-tip syringes; pressure can pop the needle off, spraying the ester.[1][4]

    • Technique: Wrap a Kimwipe around the needle/septum interface during withdrawal to catch micro-spray.[4]

Decontamination & Doffing[1]
  • Self-Validating Step: Before removing gloves, wash the gloved hands with soap and water.[1][4] This removes surface residue, preventing contamination of your wrists when you peel the gloves off.[4]

  • Sequence:

    • Wash outer gloves -> Remove outer gloves.[4]

    • Inspect inner gloves for tears/stains.[4]

    • Remove goggles (handle by strap only).[4]

    • Remove lab coat.[4]

    • Remove inner gloves -> Wash hands immediately.[4]

Emergency Response: Spill Management

Scenario: You have spilled 50mL of this compound inside the hood.

Diagram 2: Spill Response Workflow

Spill_Response Event Spill Detected Assess Assess Volume & Location Event->Assess Decision Inside Hood? Assess->Decision Major Evacuate Lab Call EHS Decision->Major No (Floor/Bench) Minor Isolate Area Alert Colleagues Decision->Minor Yes (Contained) Cleanup 1. Cover with Absorbent pads 2. Neutralize (Soap/Water wash) 3. Double Bag Waste Minor->Cleanup Disposal Tag as: 'Halogenated Organic Waste' Cleanup->Disposal

Caption: Immediate response protocol for laboratory spills, prioritizing containment and proper waste tagging.

Disposal Instructions
  • Waste Stream: Do NOT mix with general organic waste if your facility separates halogenated solvents.[4] The bromine atom requires high-temperature incineration to prevent the formation of toxic byproducts.[1][4]

  • Tagging: Clearly label as "Halogenated Organic Waste - Contains Bromine."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1][4]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press.[4] Retrieved from [Link][1][4]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.